Sulfo-NHS-Biotin sodium
Beschreibung
Eigenschaften
IUPAC Name |
sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREOJRVDBCALEG-WCYHLEDJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N3NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194041-65-1, 119616-38-5 | |
| Record name | Sulfo-NHS-biotin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194041651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphosuccinimido biotin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFO-NHS-BIOTIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23TO440FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfo-NHS-Biotin Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Sulfo-NHS-Biotin sodium salt, detailing its core mechanism of action, reaction kinetics, and applications. It is intended to serve as a technical resource for professionals utilizing biotinylation techniques in their research.
Core Mechanism of Action: Covalent Amide Bond Formation
Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a biotinylation reagent specifically designed to label molecules containing primary amines (-NH₂). Its mechanism centers on the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, a highly reactive group that efficiently targets primary amines found on proteins and other macromolecules.
The primary targets for this reaction on proteins are the ε-amine of lysine (K) residues and the α-amine at the N-terminus of each polypeptide chain.[1][2][3] The reaction proceeds via a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[2][4][5][6] This bond is irreversible, ensuring a permanent label on the target molecule.[7]
A key feature of Sulfo-NHS-Biotin is the negatively charged sulfonate group (SO₃⁻) on the NHS ring.[1][8] This group imparts two critical properties:
-
Water Solubility: It renders the entire reagent highly soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cellular integrity.[1][4][9]
-
Membrane Impermeability: The negative charge prevents the reagent from passively crossing the plasma membrane of living cells.[1][7][8][10] This property is exploited for the specific labeling of cell surface proteins, as only proteins exposed to the extracellular environment will be biotinylated.[1][7][11]
Figure 1. Chemical reaction mechanism of Sulfo-NHS-Biotin with a primary amine.
Reaction Kinetics and Optimal Conditions
The efficiency of the biotinylation reaction is heavily influenced by several factors. The primary competing reaction is the hydrolysis of the Sulfo-NHS ester, which renders the reagent inactive.[4][6]
-
pH: The reaction is strongly pH-dependent.[12] A neutral to basic pH range of 7.0-9.0 is required for the primary amine to be in its deprotonated, nucleophilic state.[1][4][6] While higher pH values (e.g., 8.0-8.5) accelerate the labeling reaction, they also significantly increase the rate of hydrolysis.[4][12][13] Therefore, a pH of 7.2-8.0 is often a good compromise for optimal labeling with minimal hydrolysis.[13][14]
-
Buffers: It is critical to use buffers that do not contain primary amines, such as Tris or glycine. These compounds will compete with the target molecule for reaction with the Sulfo-NHS-Biotin, quenching the labeling reaction.[3][4][15] Phosphate-buffered saline (PBS) and carbonate/borate buffers are commonly recommended.[9][16]
-
Concentration: For dilute protein solutions (e.g., <2 mg/mL), a greater molar excess of the biotin reagent is required to achieve the same degree of labeling as a more concentrated solution.[1][6][14]
-
Temperature and Time: Reactions are typically performed for 30-60 minutes at room temperature or for 2 hours on ice (4°C) to slow down hydrolysis and protein degradation.[6][14]
The following table summarizes key quantitative data for typical biotinylation reactions.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| pH | 7.0 - 9.0 | Optimal labeling is often achieved between pH 7.2 and 8.0. Higher pH increases reaction rate but also hydrolysis. | [1][4][6][13] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | 4°C is used to minimize hydrolysis and preserve sensitive proteins. | [4][6][14] |
| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C) | Longer incubation times do not typically harm the reaction but may not increase labeling efficiency due to hydrolysis. | [14][17] |
| Molar Excess (Biotin:Protein) | 12-fold to 50-fold | A 12- to 20-fold molar excess is common for concentrated protein solutions (2-10 mg/mL). Dilute solutions may require a higher excess. | [1][6][14] |
| Hydrolysis Half-life | > 2 hours (at pH < 6.5) | The half-life decreases rapidly at higher pH, dropping to below 15 minutes at pH values above 8.0. | [13] |
| Compatible Buffers | PBS, Carbonate, Borate | Buffers must be free of primary amines. | [9][16] |
| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that quench the reaction. | [3][4][15] |
Experimental Protocols
The following are detailed methodologies for common applications of Sulfo-NHS-Biotin.
This protocol describes the labeling of a purified protein in solution.
-
Preparation of Protein: a. Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[14] b. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[18]
-
Preparation of Sulfo-NHS-Biotin: a. Equilibrate the vial of Sulfo-NHS-Biotin to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[1][3][17] b. Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the reagent in ultrapure water.[3][6][17] Do not store the stock solution, as the NHS-ester moiety readily hydrolyzes.[3][4]
-
Biotinylation Reaction: a. Calculate the required volume of the Sulfo-NHS-Biotin stock solution to achieve the desired molar excess (e.g., 20-fold). b. Add the calculated volume of Sulfo-NHS-Biotin to the protein solution and mix gently. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]
-
Removal of Excess Biotin: a. Stop the reaction and remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis. This step is crucial before performing assays to quantify biotin incorporation.[4][14]
-
Storage: a. Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.[4]
This protocol is for labeling proteins on the surface of intact, living cells.
-
Cell Preparation: a. Grow adherent cells in culture plates or use cells in suspension. b. Wash the cells three times with ice-cold, amine-free PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.[1][6] c. Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[1] All steps should be performed on ice to minimize endocytosis and protein degradation.
-
Preparation of Sulfo-NHS-Biotin: a. Equilibrate the reagent to room temperature before opening. b. Immediately before use, prepare a stock solution (e.g., 10 mM) in ultrapure water.[6]
-
Biotinylation Reaction: a. Add the Sulfo-NHS-Biotin stock solution to the cell suspension to a final concentration of 1-2 mM.[1] b. Incubate the reaction for 30 minutes at room temperature or on ice.[6][19]
-
Quenching and Washing: a. Terminate the reaction by adding a quenching buffer, such as PBS containing 25-100 mM Tris or glycine, to react with any excess Sulfo-NHS-Biotin.[6][8] b. Wash the cells three times with ice-cold PBS to remove all non-reacted reagent and quenching buffer.[19]
-
Cell Lysis and Downstream Analysis: a. The cell surface proteins are now biotinylated. The cells can be lysed, and the biotinylated proteins can be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting).
Figure 2. Experimental workflow for cell surface protein biotinylation.
Properties and Applications
The unique chemical properties of Sulfo-NHS-Biotin dictate its primary applications in research.
Figure 3. Logical relationship between the properties and applications of Sulfo-NHS-Biotin.
The ability to specifically label cell surface proteins has made Sulfo-NHS-Biotin an invaluable tool for:
-
Studying the expression and regulation of cell surface receptors and transporters.[1][20]
-
Differentiating plasma membrane proteins from intracellular proteins.[1][20]
-
Investigating the distribution of membrane proteins in polarized cells.[1][20]
-
Immobilizing antibodies or other proteins onto streptavidin-coated surfaces for use in immunoassays and affinity chromatography.[7][11]
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. broadpharm.com [broadpharm.com]
- 3. store.sangon.com [store.sangon.com]
- 4. store.sangon.com [store.sangon.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. store.sangon.com [store.sangon.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. selectscience.net [selectscience.net]
- 17. apexbt.com [apexbt.com]
- 18. sartorius.com [sartorius.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Sulfo-NHS-Biotin: Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the chemical properties of biotinylation reagents is paramount for successful conjugation, purification, and analysis of proteins and other biomolecules. Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a widely used reagent that attaches biotin to primary amines on molecules. Its water-solubility makes it a convenient alternative to standard NHS-Biotin, eliminating the need for organic solvents that can be detrimental to protein structure and function. This guide provides an in-depth look at the critical solubility and stability properties of Sulfo-NHS-Biotin and its derivatives, offering a foundation for optimizing biotinylation protocols.
Core Properties of Sulfo-NHS-Biotin
Sulfo-NHS-Biotin is an amine-reactive biotinylation reagent characterized by the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ring. This modification confers its water-solubility and makes it membrane-impermeable, a key feature for the specific labeling of cell surface proteins.[1][2][3][4] The NHS ester functionality allows for the formation of stable amide bonds with primary amines, such as the side chain of lysine residues or the N-terminus of polypeptides.[4][5][6]
Solubility Characteristics
The addition of the negatively charged sulfonate group significantly enhances the water solubility of Sulfo-NHS-Biotin compared to its non-sulfonated counterpart.[2][4] This property is advantageous as it allows for biotinylation reactions to be performed in completely aqueous environments, avoiding the use of organic co-solvents like DMSO or DMF which can compromise protein integrity.[3][4][7][8]
For practical applications, Sulfo-NHS-Biotin and its long-chain analog, Sulfo-NHS-LC-Biotin, are soluble in water up to approximately 10 mM.[2][7][8][9][10] It is recommended to prepare aqueous solutions of Sulfo-NHS-Biotin immediately before use due to its limited stability in aqueous buffers.[4][6][9][11][12] While stock solutions can be prepared in anhydrous DMSO or DMF for longer-term storage, the primary advantage of the "Sulfo-" variant is its direct use in aqueous media.[13][14]
Table 1: Solubility of Sulfo-NHS-Biotin and its Derivatives
| Compound | Solvent | Reported Solubility |
| Sulfo-NHS-Biotin | Water | ~10 mM[2][10], ≥16.8 mg/mL[6] |
| Sulfo-NHS-Biotin | DMSO | ≥22.17 mg/mL[6], 175 mg/mL (with sonication)[15] |
| Sulfo-NHS-LC-Biotin | Water | 10 mg/mL[16] |
| Sulfo-NHS-SS-Biotin | Water | ~10 mM[7][8][9] |
Stability Profile
The stability of Sulfo-NHS-Biotin is critically influenced by pH, temperature, and moisture. The NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction. Understanding the rate of hydrolysis under different conditions is essential for optimizing the efficiency of biotinylation.
pH-Dependent Stability
The rate of hydrolysis of the NHS ester is highly dependent on the pH of the solution. Hydrolysis increases significantly with increasing pH.[7][8][9] At neutral to basic pH values (pH 7-9), which are optimal for the reaction with primary amines, there is a competing hydrolysis reaction.[7][8][9]
Studies have shown that at a pH above 8.0, the half-life of Sulfo-NHS-LC-Biotin due to hydrolysis is less than 15 minutes.[17] Conversely, at pH values below 6.5, the half-life extends to over 2 hours.[17] For Sulfo-NHS esters in general, the half-life is reported to be 4-5 hours at pH 7, 1 hour at pH 8, and only 10 minutes at pH 8.6.[18] Therefore, for optimal biotinylation, it is recommended to perform the reaction at a near-neutral pH (7.2-7.5) to balance the reactivity with primary amines and the rate of hydrolysis.[13][17] Stock solutions, if prepared in an aqueous buffer, should be made at a slightly acidic pH (3.0-5.8) to prolong stability.[17]
Table 2: pH-Dependent Hydrolysis of Sulfo-NHS-LC-Biotin
| pH | Hydrolysis Half-Life |
| > 8.0 | < 15 minutes[17] |
| 7.0 | 2-4 hours[2] |
| < 6.5 | > 2 hours[17] |
Temperature and Moisture Stability
Sulfo-NHS-Biotin is sensitive to moisture and should be stored desiccated at -20°C.[1][3][4][8][11][19] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the reagent, which can lead to hydrolysis.[1][3][4][8][9][11][12][19][20][21]
Biotinylation reactions can be performed at temperatures ranging from 4°C to 37°C.[7][8][9] A common protocol involves incubation for 30-60 minutes at room temperature or for 2 hours on ice.[1][3][4][11][13] Lowering the temperature to 4°C can help to slow down the rate of hydrolysis and may be beneficial for sensitive proteins, although the reaction time may need to be extended.[13][20]
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general workflow for the biotinylation of a protein in solution using Sulfo-NHS-Biotin.
-
Buffer Preparation : Dissolve the protein to be biotinylated in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).[3][11] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target protein for reaction with the Sulfo-NHS-Biotin.[1][4][8][11]
-
Reagent Preparation : Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in ultrapure water.[3][4][7][8][11] Do not prepare stock solutions in aqueous buffers for long-term storage.[4][9][11][12][21]
-
Biotinylation Reaction : Add a 10- to 20-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution.[13] For dilute protein solutions, a higher molar excess may be required.[13]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][4][11][13]
-
Quenching and Purification : The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris) to a final concentration of 25-50 mM.[8][20] Remove excess, non-reacted biotinylation reagent by dialysis or gel filtration.[8][13]
-
Storage : Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[8]
Protocol for Determining NHS-Ester Reactivity
This protocol allows for a qualitative assessment of the activity of the Sulfo-NHS-Biotin reagent.
-
Materials :
-
Sulfo-NHS-Biotin reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
-
-
Procedure :
-
Dissolve 1-2 mg of the Sulfo-NHS-Biotin reagent in 2 ml of the amine-free buffer. Prepare a control tube with only the buffer.[10]
-
Immediately measure the absorbance of the Sulfo-NHS-Biotin solution at 260 nm, using the control tube as a blank.[10]
-
To 1 ml of the Sulfo-NHS-Biotin solution, add 100 µl of 0.5-1.0 N NaOH and vortex for 30 seconds.[10]
-
Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[10]
-
-
Interpretation :
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine.
Caption: A typical workflow for protein biotinylation.
By carefully considering the solubility and stability properties of Sulfo-NHS-Biotin, researchers can design and execute robust biotinylation experiments, leading to reliable and reproducible results in a wide range of applications, from protein purification to cell surface analysis.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. store.sangon.com [store.sangon.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. covachem.com [covachem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 17. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. apexbt.com [apexbt.com]
- 20. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. store.sangon.com [store.sangon.com]
An In-depth Technical Guide to the Structure and Application of Sulfo-NHS-Biotin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-Biotin sodium salt, a key reagent in bioconjugation. We will delve into its chemical structure, properties, and reaction mechanisms, offering detailed protocols for its use in labeling proteins and other biomolecules.
Core Structure and Chemical Properties
Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a water-soluble biotinylation reagent widely used to attach a biotin label to proteins, antibodies, and other molecules containing primary amines.[1] Its structure consists of three key components: a biotin moiety, a short spacer arm, and a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester.
The presence of the sulfonate group on the N-hydroxysuccinimide ring renders the molecule water-soluble, allowing for biotinylation reactions to be performed in aqueous environments without the need for organic solvents like DMSO or DMF. This property is particularly advantageous when working with sensitive biological samples. Furthermore, the negative charge of the sulfo-NHS group prevents the reagent from permeating cell membranes, making it an ideal choice for the specific labeling of cell surface proteins.[1]
Below is a summary of the key quantitative data for this compound salt:
| Property | Value |
| Molecular Weight | 443.43 g/mol |
| Chemical Formula | C₁₄H₁₈N₃NaO₈S₂ |
| Spacer Arm Length | 13.5 Å |
| Optimal Reaction pH | 7.0 - 9.0 |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage | Desiccated at -20°C |
Reaction Mechanism with Primary Amines
The biotinylation reaction with Sulfo-NHS-Biotin occurs via a nucleophilic attack of a primary amine on the carbonyl group of the Sulfo-NHS ester. This results in the formation of a stable amide bond between the biotin molecule and the target molecule, with the release of the Sulfo-NHS leaving group.[2][3] The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.
The reaction is most efficient at a pH range of 7-9, where the primary amines are sufficiently deprotonated to act as effective nucleophiles.[4] However, it is important to note that the Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. The half-life of the ester is less than 15 minutes at a pH above 8.0, but it is significantly more stable at a lower pH, with a half-life exceeding 2 hours below pH 6.5. Therefore, for optimal biotinylation, a balance must be struck between efficient amine reaction and minimal hydrolysis.
The following diagram illustrates the reaction between Sulfo-NHS-Biotin and a primary amine on a protein:
References
A Researcher's Guide to Sulfo-NHS-Biotin and NHS-Biotin: Key Differences and Experimental Considerations
For researchers, scientists, and drug development professionals, the precise selection of biotinylation reagents is critical for the success of downstream applications. This technical guide provides an in-depth comparison of two commonly used amine-reactive biotinylation reagents: Sulfo-NHS-Biotin and NHS-Biotin. Understanding their core distinctions in chemical structure, solubility, and cell permeability is paramount for designing robust and reliable experiments.
The fundamental difference between Sulfo-NHS-Biotin and NHS-Biotin lies in the addition of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide (NHS) ring of the Sulfo-NHS-Biotin molecule.[1][2] This seemingly minor modification has profound implications for the reagent's physical and chemical properties, dictating its utility in various biological assays.
Core Chemical and Physical Differences
The primary distinction between these two reagents is their solubility. Sulfo-NHS-Biotin is water-soluble, allowing for biotinylation in aqueous solutions without the need for organic solvents like DMSO or DMF.[3][4][5] This is particularly advantageous for applications where organic solvents may be detrimental to protein structure or cellular integrity.[3] Conversely, NHS-Biotin is not directly water-soluble and must be dissolved in an organic solvent before being added to an aqueous reaction mixture.[6][7]
This difference in solubility directly impacts their cell permeability. The charged sulfonate group on Sulfo-NHS-Biotin renders it membrane-impermeable.[4][8][9] As a result, when used with intact cells, Sulfo-NHS-Biotin will only label primary amines on cell surface proteins.[4][8][10] In contrast, the uncharged nature of NHS-Biotin allows it to readily permeate cell membranes, making it suitable for biotinylating intracellular proteins.[6][11]
Quantitative Data Summary
For easy comparison, the key quantitative properties of Sulfo-NHS-Biotin and NHS-Biotin are summarized in the table below.
| Property | Sulfo-NHS-Biotin | NHS-Biotin | Reference(s) |
| Molecular Weight | 443.43 g/mol | 341.38 g/mol | [12][13] |
| Solubility | Water-soluble (up to ~10 mM), DMSO, DMF | Insoluble in water; Soluble in DMSO, DMF | [3][7][10] |
| Cell Permeability | Impermeable | Permeable | [4][6] |
| Spacer Arm Length | 13.5 Å | 13.5 Å | [12][13] |
| Reactivity | Primary amines (-NH₂) | Primary amines (-NH₂) | [4][6] |
| Optimal Reaction pH | 7-9 | 7-9 | [3][6] |
Reaction Mechanism and Stability
Both Sulfo-NHS-Biotin and NHS-Biotin utilize an N-hydroxysuccinimide (NHS) ester to react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, forming a stable amide bond.[4][6] This reaction is most efficient in a pH range of 7-9.[3][6] It is important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and the rate of hydrolysis increases with pH.[3][5] Therefore, it is crucial to use freshly prepared solutions of these reagents for optimal reactivity.[7] While both forms are susceptible to hydrolysis, the Sulfo-NHS form is considered somewhat more stable in aqueous solutions.[14]
Experimental Protocols: A Comparative Overview
The choice between Sulfo-NHS-Biotin and NHS-Biotin dictates the experimental protocol, particularly when working with cellular systems.
Labeling of Cell Surface Proteins with Sulfo-NHS-Biotin
This protocol is designed to exclusively label proteins on the exterior of the cell membrane.
Materials:
-
Cells in suspension or adherent
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching buffer (e.g., 50 mM glycine or Tris in PBS)
Methodology:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins.[3][4]
-
Resuspend cells to a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[3]
-
Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in water or PBS.[3][12]
-
Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of ~2 mM.[4]
-
Incubate the reaction on a rocking platform for 30 minutes at 4°C or room temperature.[3][8] Incubation at 4°C is often preferred to minimize internalization of the labeling reagent.[4]
-
Quench the reaction by adding a quenching buffer and incubating for 10 minutes at 4°C.[8]
-
Wash the cells three times with ice-cold PBS to remove excess, unreacted biotinylation reagent.[3]
Labeling of Intracellular Proteins with NHS-Biotin
This protocol facilitates the labeling of both cell surface and internal proteins.
Materials:
-
Cells in suspension or adherent
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
NHS-Biotin
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris-buffered saline)
Methodology:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media.[6]
-
Resuspend cells to a concentration of ~25 x 10⁶ cells/mL in PBS (pH 8.0).[6]
-
Prepare a stock solution of NHS-Biotin (e.g., 20 mM) in anhydrous DMSO or DMF.[6]
-
Add the NHS-Biotin stock solution to the cell suspension to the desired final concentration (e.g., ~2mM).[6]
-
Incubate the reaction for 30 minutes at room temperature.[6]
-
Quench the reaction by adding a suitable quenching buffer.
-
Wash the cells thoroughly with PBS to remove unreacted reagent.
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Reagent selection workflow based on target protein location.
Caption: General experimental workflow for cell biotinylation.
Conclusion
The choice between Sulfo-NHS-Biotin and NHS-Biotin is a critical decision in experimental design. Sulfo-NHS-Biotin, with its water solubility and membrane impermeability, is the reagent of choice for specifically targeting and labeling cell surface proteins. NHS-Biotin, requiring an organic solvent for dissolution and being membrane permeable, is suited for applications aiming to label both intracellular and cell surface proteins. By understanding the fundamental chemical differences and adhering to appropriate experimental protocols, researchers can effectively utilize these powerful tools for a wide range of applications in protein research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. Biotin-Sulfo NHS Ester_NovoCom [nvcbiotech.com]
- 10. apexbt.com [apexbt.com]
- 11. apexbt.com [apexbt.com]
- 12. proteochem.com [proteochem.com]
- 13. proteochem.com [proteochem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Cell Surface Protein Labeling with Sulfo-NHS-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-Biotin, a key reagent for the specific labeling of cell surface proteins. Understanding the principles and protocols outlined below is crucial for researchers studying protein expression, receptor-ligand interactions, and the dynamics of the cell surface proteome.
Introduction to Sulfo-NHS-Biotin
Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a water-soluble and membrane-impermeable biotinylation reagent.[1][2][3][4] These characteristics make it an ideal choice for selectively labeling proteins on the exterior of living cells, as the charged sulfonate group prevents it from crossing the cell membrane.[1][2][4][5] The reagent contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][6][7]
The small size of the biotin molecule (244 Da) allows it to be conjugated to proteins often without significantly altering their biological activity.[1][4] The high-affinity interaction between biotin and avidin or streptavidin (Ka = 10^15 M-1) is then exploited for the detection, purification, and analysis of the labeled cell surface proteins.[1][8] Applications are widespread and include ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[2][9]
Chemical Properties and Reaction Mechanism
The key features of Sulfo-NHS-Biotin are its amine-reactivity and water solubility. The Sulfo-NHS ester reacts with unprotonated primary amines in a pH range of 7-9.[1][10] The reaction involves a nucleophilic attack of the primary amine on the Sulfo-NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[10]
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a protein.
Quantitative Data for Biotinylation
The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the molar ratio of the biotin reagent.
| Parameter | Recommended Value/Range | Source |
| Sulfo-NHS-Biotin Concentration (for cells) | 0.5 mg/mL - 2 mM | [8][11] |
| Molar Excess (Protein Labeling) | ||
| 10 mg/mL IgG solution | ≥ 12-fold molar excess | [12][13] |
| 2 mg/mL IgG solution | ≥ 20-fold molar excess | [12][13] |
| 1-10 mg/mL antibody (0.5-2 mL) | 20-fold molar excess | [1][4] |
| 50-200 µg/mL antibody (200-700 µL) | 50-fold molar excess | [1][4] |
| Resulting Biotin Incorporation | ||
| 20-fold molar excess (1-10 mg/mL Ab) | 4-6 biotins per antibody | [1][4] |
| 50-fold molar excess (50-200 µg/mL Ab) | 1-3 biotins per antibody | [1][4] |
Experimental Protocols
The following is a generalized protocol for the biotinylation of cell surface proteins on adherent or suspension cells. Optimization for specific cell types and experimental goals is recommended.
Materials
-
Cells: Adherent or suspension cells of interest.
-
Sulfo-NHS-Biotin: Store desiccated at -20°C.[1]
-
Buffers:
-
Equipment:
-
Refrigerated centrifuge
-
Rocking platform (optional)[17]
-
Standard cell culture equipment
-
Experimental Workflow Diagram
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 3. covachem.com [covachem.com]
- 4. store.sangon.com [store.sangon.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 10. store.sangon.com [store.sangon.com]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. store.sangon.com [store.sangon.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Surface protein biotinylation [protocols.io]
The Impermeability of Sulfo-NHS-Biotin: A Technical Guide to Cell Surface Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the membrane permeability of Sulfo-NHS-Biotin, a cornerstone reagent for the selective labeling of cell surface proteins. Understanding the characteristics of this molecule is paramount for designing and interpreting experiments aimed at elucidating the cell surface proteome, a critical area of research in drug development and fundamental biology.
Core Principles: Why Sulfo-NHS-Biotin Stays Outside the Cell
Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a chemically modified form of biotin designed for targeted protein labeling. Its defining feature, and the basis for its utility in cell surface proteomics, is its membrane impermeability . This characteristic is conferred by the addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide (NHS) ester ring.
The negatively charged sulfonate group renders the entire molecule highly water-soluble and unable to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[1][2][3][4][5] In contrast, its non-sulfonated counterpart, NHS-Biotin, is membrane-permeable and can label both intracellular and extracellular proteins.[6] This fundamental difference is the basis for their distinct applications in cellular biology.
The mechanism of action involves the reaction of the NHS ester with primary amines (-NH2), which are readily available on the N-terminus of proteins and the side chains of lysine residues.[1][7] When Sulfo-NHS-Biotin is introduced to intact cells, it will covalently bind to these primary amines on the extracellular domains of transmembrane proteins and on soluble proteins adhered to the cell surface. As long as the cell membrane remains intact, intracellular proteins are shielded from this labeling reaction.[1][8]
Quantitative Assessment of Membrane Impermeability
Direct quantification of the minuscule percentage of Sulfo-NHS-Biotin that might penetrate a healthy cell membrane is technically challenging. However, the efficacy of its impermeability is indirectly but powerfully demonstrated in proteomic studies that enrich for and identify cell surface proteins. The percentage of identified proteins annotated as plasma membrane proteins serves as a robust quantitative indicator of the reagent's specificity for the cell surface.
| Study Type | Cell Line(s) | Percentage of Identified Proteins Annotated as Plasma Membrane/Cell Surface | Reference |
| Comparative Proteomics | Not specified | 49% with standard Sulfo-NHS-SS-Biotinylation protocol | [9] |
| Optimized Proteomics | Not specified | 54% with modified Sulfo-NHS-SS-Biotinylation protocol | [9] |
| Cell Surface Profiling | BT474 and MCF7 breast cancer cells | 1565 and 1478 cell surface-associated proteins identified, respectively | [10] |
These studies underscore the high efficiency of Sulfo-NHS-Biotin in selectively targeting and enabling the identification of cell surface proteins, a direct consequence of its membrane impermeability.
Experimental Protocols for Cell Surface Biotinylation
The following are detailed methodologies for key experiments involving Sulfo-NHS-Biotin.
General Protocol for Cell Surface Protein Biotinylation
This protocol provides a foundational workflow for the specific labeling of proteins on the surface of live cells.
Materials:
-
Cells in suspension or adherent culture
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-8.0
-
Sulfo-NHS-Biotin (or a cleavable version like Sulfo-NHS-SS-Biotin)
-
Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing media and serum proteins.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and wash the cell pellet three times with ice-cold PBS. Resuspend the cells in ice-cold PBS to a concentration of approximately 1-5 x 10^7 cells/mL.[11]
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the Sulfo-NHS-Biotin in PBS to a final concentration of 0.25-1 mg/mL.[12]
-
Add the Sulfo-NHS-Biotin solution to the cells. For adherent cells, ensure the entire surface is covered. For suspension cells, gently mix.
-
Incubate the reaction for 30 minutes at 4°C or on ice.[9] The low temperature is crucial to minimize endocytosis of the labeled proteins.
-
-
Quenching:
-
To stop the labeling reaction, add ice-cold Quenching Buffer and incubate for 10-15 minutes on ice. The primary amines in the quenching buffer will react with any excess Sulfo-NHS-Biotin.
-
Wash the cells three times with ice-cold PBS to remove unreacted biotin and quenching buffer.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cleared lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the streptavidin beads. For Sulfo-NHS-Biotin, this is typically done by boiling the beads in SDS-PAGE sample buffer. For cleavable Sulfo-NHS-SS-Biotin, elution is achieved by incubation with a reducing agent like DTT or β-mercaptoethanol.
-
Verification of Cell Surface Labeling by Flow Cytometry
This method provides a semi-quantitative assessment of the efficiency of cell surface biotinylation.
Materials:
-
Biotinylated cells (from the protocol above)
-
Non-biotinylated control cells
-
Fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
After the biotinylation and quenching steps, resuspend both the biotinylated and non-biotinylated control cells in flow cytometry buffer.
-
Add the fluorophore-conjugated streptavidin to the cell suspensions at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer to remove unbound streptavidin.
-
Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer. A significant increase in fluorescence intensity in the biotinylated cell population compared to the control indicates successful cell surface labeling.
Visualizing Workflows and Concepts
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental processes and underlying principles.
Caption: A streamlined workflow for the specific labeling and enrichment of cell surface proteins using Sulfo-NHS-Biotin.
Caption: The charged sulfonate group of Sulfo-NHS-Biotin prevents its passage across the cell membrane, unlike the neutral NHS-Biotin.
Conclusion
The inherent membrane impermeability of Sulfo-NHS-Biotin, conferred by its charged sulfonate group, makes it an indispensable tool for researchers in cell biology and drug development. Its ability to selectively label cell surface proteins with high fidelity allows for the detailed investigation of the cell surface proteome, paving the way for the discovery of novel biomarkers, therapeutic targets, and a deeper understanding of cellular communication and function. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this powerful technique.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. store.sangon.com [store.sangon.com]
The Core Chemistry of Sulfo-NHS-Biotin: An In-Depth Technical Guide for Amine-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the amine-reactive chemistry of Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-Biotin). It details the underlying chemical principles, experimental considerations, and practical applications of this indispensable tool in modern molecular biology, diagnostics, and drug development.
Introduction to Sulfo-NHS-Biotin
Sulfo-NHS-Biotin is a water-soluble and membrane-impermeable biotinylation reagent widely used for covalently labeling proteins and other biomolecules containing primary amines.[1][2] Its key features include an N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which provides amine reactivity, and a biotin moiety for high-affinity binding to streptavidin and avidin. The addition of a sulfonate group to the NHS ring renders the molecule soluble in aqueous buffers and prevents it from crossing the plasma membrane, making it particularly suitable for specifically labeling cell surface proteins.[3][4][5]
The reaction forms a stable and irreversible amide bond between the biotin reagent and the target molecule.[3] The spacer arm, a 6-atom chain in the "LC" (long chain) variant, helps to minimize steric hindrance in subsequent detection or purification steps involving streptavidin or avidin.[3]
The Chemistry of Amine-Reactive Labeling
The fundamental reaction of Sulfo-NHS-Biotin is the acylation of primary amines. The primary targets on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus of a polypeptide chain.[6][7]
The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[8][9]
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. Primary amines must be in their deprotonated, nucleophilic form to react. Therefore, the reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.[8][10]
-
Hydrolysis: A competing reaction is the hydrolysis of the Sulfo-NHS ester, which also increases with pH.[8][10] This hydrolysis renders the reagent inactive. Therefore, it is crucial to prepare Sulfo-NHS-Biotin solutions immediately before use and to avoid storage of the reagent in aqueous solutions.[11][12]
-
Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS-Biotin.[11][13] Phosphate-buffered saline (PBS) is a commonly used reaction buffer.[6]
Below is a diagram illustrating the chemical reaction between Sulfo-NHS-Biotin and a primary amine on a protein.
Caption: Chemical reaction of Sulfo-NHS-Biotin with a primary amine.
Quantitative Data and Reaction Conditions
The efficiency of biotinylation depends on several factors, including the concentration of the protein and the reagent, temperature, and reaction time. The following tables summarize key quantitative data for planning biotinylation experiments.
Table 1: Recommended Molar Excess of Sulfo-NHS-Biotin
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Biotin Incorporation |
| 1-10 mg/mL | 10-20 fold[2][14] | 4-6 biotins/antibody[2] |
| 0.25-1 mg/mL | 50-fold[2] | 1-3 biotins/antibody[2] |
| Dilute solutions (<0.25 mg/mL) | >20-fold[14] | Variable, requires optimization |
Table 2: Reaction Time and Temperature
| Temperature | Recommended Reaction Time | Notes |
| Room Temperature (20-25°C) | 30-60 minutes[11][14] | Faster reaction and hydrolysis rate. |
| 4°C | 2 hours to overnight[8][14] | Slower reaction and hydrolysis rate, may be preferable for sensitive proteins. |
Table 3: Stability of Sulfo-NHS Ester in Aqueous Solution
| pH | Half-life of Hydrolysis | Recommendation |
| > 8.0 | < 15 minutes[10] | Use immediately; shorter reaction times. |
| 7.0 - 8.0 | Several hours at 0°C, faster at RT[10][13] | Optimal for most protein labeling. |
| < 6.5 | > 2 hours[10] | Slower labeling reaction. |
Detailed Experimental Protocol for Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a purified protein in solution. Optimization may be required for specific applications.
Materials:
-
Sulfo-NHS-Biotin
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF (optional, for stock solutions)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Protein Sample:
-
Preparation of Sulfo-NHS-Biotin:
-
Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[12][14]
-
Immediately before use, dissolve the Sulfo-NHS-Biotin in water or the reaction buffer to a concentration of 10 mM (approximately 4.4 mg/mL).[11][15] Do not prepare stock solutions for long-term storage in aqueous buffers.[11][12]
-
-
Biotinylation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted Sulfo-NHS-Biotin.[16]
-
-
Removal of Excess Biotin:
-
Remove non-reacted and hydrolyzed biotin reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[14] This step is crucial for downstream applications where free biotin could interfere.
-
-
Storage:
-
Store the biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or -20°C for long-term storage.[11]
-
Experimental Workflow and Downstream Applications
The biotinylated proteins can be used in a wide array of applications, leveraging the high-affinity interaction between biotin and streptavidin. A common workflow involves the capture and detection of the labeled protein.
Caption: A typical workflow for protein biotinylation and subsequent affinity capture.
Common Applications:
-
ELISA: Immobilize biotinylated antibodies or antigens on streptavidin-coated plates.[2]
-
Western Blotting: Use streptavidin-HRP conjugates to detect biotinylated proteins.[2]
-
Immunoprecipitation and Pull-Down Assays: Capture biotinylated proteins and their interaction partners using streptavidin-coated beads.[1]
-
Flow Cytometry: Label cell surface proteins with Sulfo-NHS-Biotin for detection with fluorescently labeled streptavidin.[17]
-
Surface Plasmon Resonance (SPR): Immobilize biotinylated ligands onto streptavidin-coated sensor chips.[18]
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure the buffer is amine-free.
-
Verify the pH of the reaction buffer is between 7.2 and 8.0.
-
Use a fresh, unhydrolyzed stock of Sulfo-NHS-Biotin.
-
Increase the molar excess of the biotin reagent.
-
-
Protein Precipitation:
-
High levels of biotinylation can alter protein solubility. Reduce the molar excess of Sulfo-NHS-Biotin.
-
Perform the reaction at 4°C.
-
-
Inhibition of Protein Function:
-
If the active site of the protein contains reactive lysine residues, biotinylation may inhibit its function.
-
Reduce the level of biotinylation or consider using a biotinylation reagent with a different reactive group that targets other amino acids.
-
Conclusion
Sulfo-NHS-Biotin is a powerful and versatile reagent for the specific and covalent labeling of primary amines on proteins and other biomolecules. Its water solubility and membrane impermeability make it an ideal choice for a wide range of applications, from the specific labeling of cell surface proteins to the preparation of reagents for immunoassays and affinity purification. A thorough understanding of its reaction chemistry and careful optimization of experimental conditions are key to achieving successful and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. store.sangon.com [store.sangon.com]
- 3. covachem.com [covachem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Biotin-Sulfo NHS Ester_NovoCom [nvcbiotech.com]
- 6. store.sangon.com [store.sangon.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current good manufacturing practices–compliant manufacture and measurement of biotin-labeled red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]
An In-depth Technical Guide to Water-Soluble Biotinylation Reagents for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for avidin and its derivatives, like streptavidin and neutravidin, forms the basis for a versatile and robust system for protein detection, purification, and labeling. Water-soluble biotinylation reagents have emerged as indispensable tools in this context, offering significant advantages over their water-insoluble counterparts, particularly for the study of proteins in their native, aqueous environments.
This technical guide provides a comprehensive overview of commonly used water-soluble biotinylation reagents, their chemical properties, and their applications in protein studies. It includes detailed experimental protocols for key techniques and summarizes quantitative data to aid in reagent selection.
Core Concepts of Water-Soluble Biotinylation
Water-soluble biotinylation reagents are chemically engineered to be soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function[1][2]. This solubility is typically achieved by incorporating charged groups, such as sulfonate (SO3-), or hydrophilic spacers, like polyethylene glycol (PEG), into the reagent's structure[1][3][4].
The most prevalent class of water-soluble biotinylation reagents utilizes a N-hydroxysulfosuccinimide (Sulfo-NHS) ester functional group. This group reacts efficiently with primary amines (-NH2), found on the N-terminus of polypeptides and the side chains of lysine residues, to form stable amide bonds[1][5][6][7]. This reaction is most efficient at a pH range of 7-9[5][6].
Key Characteristics of Water-Soluble Biotinylation Reagents
The selection of an appropriate biotinylation reagent is critical for experimental success and depends on several factors:
-
Spacer Arm Length: The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. Its length is crucial for overcoming steric hindrance, which can occur when the biotin-binding pocket of avidin or streptavidin is not easily accessible on a biotinylated protein[8]. Longer spacer arms can improve the efficiency of biotin-avidin binding[9].
-
Cleavability: Some reagents incorporate a cleavable spacer arm, such as a disulfide bond. This feature allows for the release of the biotinylated protein from the avidin-biotin complex under specific conditions (e.g., using a reducing agent like DTT), which is particularly useful in applications like affinity purification[2][10][11].
-
Membrane Impermeability: The charged nature of Sulfo-NHS esters renders them unable to cross the cell membrane[1][5]. This property is exploited for the specific labeling of cell surface proteins, allowing researchers to distinguish between extracellular and intracellular protein populations[5][12][13].
Quantitative Data of Common Water-Soluble Biotinylation Reagents
For easy comparison, the following table summarizes the key quantitative data for several widely used water-soluble biotinylation reagents.
| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Key Features |
| Sulfo-NHS-Biotin | 443.43 | 13.5 | No | Short spacer arm, membrane impermeable[12][14]. |
| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | No | Long chain spacer arm, membrane impermeable[15]. |
| Sulfo-NHS-LC-LC-Biotin | 669.76 | 30.5 | No | Extra-long chain spacer arm for minimizing steric hindrance, membrane impermeable[13]. |
| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Yes (Disulfide Bond) | Cleavable spacer arm, allows for release of biotinylated molecules, membrane impermeable[1][11]. |
| NHS-PEG4-Biotin | 588.67 | 29.0 | No | PEG spacer enhances water solubility and reduces aggregation of labeled proteins[3][4][16]. |
| NHS-SS-PEG4-Biotin | 751.94 | 37.9 | Yes (Disulfide Bond) | PEG spacer for increased solubility and a cleavable disulfide bond[17]. |
| NHS-PEG12-Biotin | 941.09 | 56.0 | No | Very long PEG spacer for applications requiring significant distance between biotin and the target molecule[18][19]. |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing water-soluble biotinylation reagents.
Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of living cells.
Materials:
-
Cells of interest (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and serum proteins[20].
-
For adherent cells, add the biotinylation reagent solution directly to the plate. For cells in suspension, resuspend the cell pellet in ice-cold PBS at a concentration of approximately 2.5 x 10^7 cells/mL[21].
-
Immediately before use, prepare the biotinylation reagent in ice-cold PBS at a concentration of 0.25-1.0 mg/mL[10][20].
-
Add the biotinylation reagent solution to the cells and incubate for 30 minutes at 4°C with gentle rocking[20][22].
-
Remove the biotinylation reagent solution and quench the reaction by adding quenching buffer. Incubate for 10-15 minutes at 4°C[22].
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
The cell lysate containing biotinylated surface proteins is now ready for downstream applications such as immunoprecipitation or western blotting.
Immunoprecipitation of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins from a cell lysate.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a solution containing a high concentration of free biotin for competitive elution)
Procedure:
-
Pre-clear the cell lysate by incubating it with unconjugated beads/resin for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with streptavidin beads/resin overnight at 4°C with gentle rotation[23].
-
Pellet the beads/resin by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads/resin three to five times with wash buffer to remove non-specifically bound proteins[6].
-
Elute the bound biotinylated proteins. For western blotting, this is typically done by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
Western Blotting of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Block the membrane with blocking buffer for 1 hour at room temperature[24].
-
Wash the membrane three times for 5 minutes each with TBST[24].
-
Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature[24].
-
Wash the membrane three times for 10 minutes each with TBST[24].
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using a CCD camera or by exposing the membrane to X-ray film[24].
Enzyme-Linked Immunosorbent Assay (ELISA) with Biotinylated Antibodies
This protocol details a sandwich ELISA using a biotinylated detection antibody for signal amplification.
Materials:
-
ELISA plate coated with a capture antibody
-
Samples and standards
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Diluent/Blocking buffer
Procedure:
-
Add samples and standards to the wells of the capture antibody-coated plate and incubate for 2 hours at room temperature[25].
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody diluted in diluent buffer to each well and incubate for 1-2 hours at room temperature[25].
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes)[25].
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathway analysis.
Caption: Workflow for Cell Surface Protein Biotinylation.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ulab360.com [ulab360.com]
- 6. neb.com [neb.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Thermo Scientific™ EZ-Link™ Sulfo-NHS-SS-Biotin, No Weigh Format | Fisher Scientific [fishersci.ca]
- 12. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | LabMart Limited [labmartgh.com]
- 13. iright.com [iright.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. proteochem.com [proteochem.com]
- 16. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Thermo Scientific™ EZ-Link™ NHS-PEG12-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. EZ-Link™ Sulfo-NHS-SS-Biotin, No Weigh Format 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 22. Surface protein biotinylation [protocols.io]
- 23. youtube.com [youtube.com]
- 24. fortislife.com [fortislife.com]
- 25. mabtech.com [mabtech.com]
A Technical Guide to Sulfo-NHS-Biotin Reagents for Researchers and Drug Development Professionals
Introduction: Sulfo-NHS-Biotin and its derivatives are indispensable tools in modern biological research and drug development. These amine-reactive, water-soluble reagents enable the covalent labeling of proteins, antibodies, and other biomolecules with biotin. The extraordinary affinity of biotin for streptavidin and avidin is then leveraged for a wide array of applications, including purification, immobilization, and detection. This guide provides an in-depth overview of the most common Sulfo-NHS-Biotin reagents, their chemical properties, and detailed protocols for their use.
Core Concepts of Sulfo-NHS-Biotin Chemistry
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters react efficiently with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] The inclusion of a sulfonate group on the NHS ring renders these reagents water-soluble, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][2][3] This property is particularly advantageous for labeling proteins that are sensitive to organic solvents. Furthermore, the charged nature of Sulfo-NHS-Biotin reagents prevents them from permeating cell membranes, making them ideal for the specific labeling of cell surface proteins.[1][2][3][4]
Variants of Sulfo-NHS-Biotin
Several variations of Sulfo-NHS-Biotin are available, differing primarily in the length and nature of their spacer arms. The choice of reagent can be critical for optimizing labeling efficiency and ensuring that the biotin moiety is accessible for binding to streptavidin, especially in cases of steric hindrance.
| Reagent Name | CAS Number | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |
| Sulfo-NHS-Biotin | 194041-65-1 | 443.43 | 13.5 | Shortest spacer arm |
| Sulfo-NHS-LC-Biotin | 191671-46-2 | 556.59 | 22.4 | Long chain spacer to reduce steric hindrance |
| Sulfo-NHS-SS-Biotin | 325143-98-4 | 606.69 | 24.3 | Cleavable disulfide bond in the spacer arm |
Experimental Protocols
General Protein Biotinylation
This protocol is a general guideline for the biotinylation of purified proteins in solution. The molar excess of the biotin reagent may need to be optimized for each specific protein to achieve the desired degree of labeling.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-Biotin, Sulfo-NHS-LC-Biotin, or Sulfo-NHS-SS-Biotin
-
Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for removal of excess biotin
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of the Sulfo-NHS-Biotin reagent in ultrapure water.[5][6][7] For example, dissolve 2.2 mg of Sulfo-NHS-Biotin in 500 µL of water.[8] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]
-
Reaction Setup: Add a 20-fold molar excess of the biotin reagent to the protein solution.[8] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6][9]
Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells. The membrane-impermeable nature of Sulfo-NHS-Biotin reagents is critical for this application.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[5][6][10] For suspension cells, aim for a concentration of approximately 25 x 10^6 cells/mL.[5][6][10]
-
Biotinylation Reaction: Add the Sulfo-NHS-Biotin reagent to the cells at a final concentration of 0.5-1 mg/mL.[5][10] Incubate for 30 minutes at 4°C or on ice with gentle agitation to label surface proteins.[4][5][10] Performing the incubation at a low temperature minimizes the internalization of the biotin label.[5][10]
-
Quenching: Discard the biotin solution and quench the reaction by adding ice-cold quenching solution.[4] Incubate for 10-15 minutes at 4°C.[4]
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching solution.[5][10]
-
Downstream Processing: The biotinylated cells can now be lysed for subsequent analysis, such as immunoprecipitation with streptavidin beads.
Cleavage of Sulfo-NHS-SS-Biotin
For applications using Sulfo-NHS-SS-Biotin, the biotin label can be removed to elute the captured biomolecules from a streptavidin support.
Materials:
-
Biotinylated sample (e.g., proteins bound to streptavidin beads)
-
Cleavage buffer containing a reducing agent (e.g., 50 mM DTT in PBS)
Procedure:
-
Incubation: Incubate the sample in the cleavage buffer for 30-60 minutes at room temperature or for 30 minutes at 50°C.[6][9]
-
Elution: The now-cleaved biomolecule will be released from the streptavidin support and can be collected in the supernatant.
Visualizing Workflows and Pathways
Caption: General workflow for protein biotinylation, capture, and elution.
Caption: The high-affinity interaction between biotin and streptavidin forms the basis for detection.
Applications in Drug Development
The use of Sulfo-NHS-Biotin reagents is integral to various stages of drug development:
-
Target Identification and Validation: Cell surface biotinylation can be used to identify and characterize cell surface receptors and their interactions with potential drug candidates.
-
Immunoassays: Biotinylated antibodies are widely used in ELISA and Western blotting for the sensitive detection of target proteins. The biotin-streptavidin interaction provides a powerful signal amplification system.[11]
-
Drug Delivery: Biotinylation of drug carriers, such as nanoparticles or antibodies, can be used to target them to specific cells or tissues that express biotin receptors. One study explored biotinylating living endothelial cells to create an anchor for targeted drug delivery within blood vessels.[12]
-
Affinity Chromatography: Biotinylated proteins or small molecules can be used to purify their binding partners from complex biological samples. The cleavable nature of Sulfo-NHS-SS-Biotin is particularly useful in this context, as it allows for the gentle elution of the captured molecules.[13]
Conclusion
Sulfo-NHS-Biotin and its long-chain and cleavable derivatives are versatile and powerful reagents for the biotinylation of biomolecules. Their water solubility and membrane impermeability make them particularly well-suited for labeling proteins in their native aqueous environment and for specifically targeting cell surface proteins. A thorough understanding of the properties of each variant and the optimization of labeling protocols are key to leveraging the full potential of the biotin-streptavidin system in research and drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. store.sangon.com [store.sangon.com]
- 6. store.sangon.com [store.sangon.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 13. apexbt.com [apexbt.com]
Methodological & Application
Application Note: Step-by-Step Protocol for Cell Surface Biotinylation with Sulfo-NHS-Biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell surface biotinylation is a powerful technique used to label proteins exposed on the outer surface of a cell's plasma membrane. This method utilizes a biotinylating reagent, such as Sulfo-NHS-Biotin, which covalently attaches biotin to primary amines (e.g., on lysine residues) of these proteins. Because Sulfo-NHS-Biotin is water-soluble and membrane-impermeable, it selectively labels cell surface proteins without entering the cell, provided the cell membrane remains intact.[1][2][3] This application note provides a detailed, step-by-step protocol for the biotinylation of cell surface proteins using Sulfo-NHS-Biotin, followed by cell lysis and preparation for downstream applications like protein pull-down and western blot analysis.
Principle of the Method
The N-hydroxysulfosuccinimide (Sulfo-NHS) ester of biotin reacts efficiently with primary amino groups (-NH2) in a pH range of 7-9 to form stable amide bonds. The sulfonate group on the Sulfo-NHS ring makes the reagent water-soluble and prevents it from crossing the plasma membrane, thus ensuring the specific labeling of extracellularly accessible proteins.[2][4]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Sulfo-NHS-Biotin (e.g., Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin)
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
Quenching Buffer: 100 mM glycine or Tris in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
Summarized Recommendations for Reagents and Incubation
| Parameter | Recommendation | Notes |
| Cell Concentration | 1 x 10^6 to 25 x 10^6 cells/mL | Can be optimized based on cell type and size.[4][5] |
| Sulfo-NHS-Biotin Concentration | 0.5 - 1.0 mg/mL (or ~2 mM) | Should be prepared fresh immediately before use.[2][6][7] |
| Reaction Buffer | Ice-cold PBS, pH 7.2-8.0 | Avoid buffers containing primary amines (e.g., Tris, glycine).[4][5] |
| Incubation Temperature | 4°C or on ice | To minimize endocytosis and preserve cell integrity.[1][2] |
| Incubation Time | 30 minutes | Can be optimized (e.g., 10-60 minutes).[1][4][5] |
| Quenching Buffer | 100 mM Glycine or Tris in PBS | To stop the biotinylation reaction.[2][8] |
| Quenching Time | 5 - 15 minutes |
Step-by-Step Protocol
1. Preparation of Cells
-
For Adherent Cells:
-
For Suspension Cells:
-
Harvest the cells by centrifugation at a low speed (e.g., 300 x g) for 3 minutes.[9]
-
Discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) and centrifuge again.
-
Repeat the wash step two more times for a total of three washes.[4][5]
-
After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) to the desired concentration (e.g., 1-25 x 10^6 cells/mL).[4][5]
-
2. Biotinylation Reaction
-
Immediately before use, prepare the Sulfo-NHS-Biotin solution. For example, to make a 1 mg/mL solution, dissolve the appropriate amount of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0). Vortex gently to dissolve.
-
Add the freshly prepared Sulfo-NHS-Biotin solution to the cells. For adherent cells, add enough solution to completely cover the cell monolayer. For suspension cells, add the appropriate volume to the cell suspension.
-
Incubate the reaction on ice or at 4°C for 30 minutes with gentle agitation.[1][7] Performing the incubation at a low temperature helps to reduce the internalization of the biotin reagent.[2]
3. Quenching the Reaction
-
To stop the biotinylation reaction, add the Quenching Buffer.
-
For Adherent Cells: Aspirate the biotin solution and add ice-cold Quenching Buffer.
-
For Suspension Cells: Add ice-cold Quenching Buffer to the cell suspension.
-
-
Incubate on ice for 5-15 minutes.[8]
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.[4][5]
4. Cell Lysis
-
After the final wash, remove as much PBS as possible.
-
Add ice-cold Lysis Buffer (supplemented with protease inhibitors) to the cells.
-
For Adherent Cells: Add the Lysis Buffer directly to the plate, and use a cell scraper to detach the cells.[8]
-
For Suspension Cells: Add the Lysis Buffer to the cell pellet.
-
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.[9]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[7][10]
-
Carefully transfer the supernatant, which contains the biotinylated cell surface proteins, to a new pre-chilled tube.
-
The lysate is now ready for downstream applications such as protein concentration determination, immunoprecipitation with streptavidin beads, and western blot analysis.
Visualization of the Experimental Workflow
Caption: Workflow for cell surface protein biotinylation using Sulfo-NHS-Biotin.
References
- 1. Surface protein biotinylation [protocols.io]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 8. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cell Lysis Buffer (10X) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Labeling Antibodies with Sulfo-NHS-Biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the biotinylation of antibodies using Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin). It includes the chemical principles of the labeling reaction, comprehensive experimental protocols, and methods for quantifying the degree of biotin incorporation.
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein or antibody. The high-affinity interaction between biotin and avidin or streptavidin is widely exploited in various biological assays, including ELISA, Western blotting, immunohistochemistry, and affinity purification.[1][2] Sulfo-NHS-Biotin is a water-soluble biotinylation reagent that targets primary amines (-NH2) on proteins, primarily the ε-amine of lysine residues and the N-terminal α-amine.[3][4][5][6][7] The addition of a sulfonate group to the N-hydroxysuccinimide (NHS) ester ring increases its water solubility, allowing the reaction to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[3][5] This property also makes Sulfo-NHS-Biotin membrane-impermeable, rendering it ideal for labeling cell surface proteins.[3][6][8]
The reaction between the Sulfo-NHS ester of biotin and a primary amine on the antibody forms a stable amide bond, resulting in a biotinylated antibody.[4][5] The efficiency of this reaction is pH-dependent, with optimal conditions typically between pH 7 and 9.[3][5][9]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the antibody with the Sulfo-NHS ester of biotin. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[5][10]
Caption: Chemical reaction of Sulfo-NHS-Biotin with an antibody.
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer)
-
Sulfo-NHS-Biotin
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or Bicarbonate/Carbonate buffer, pH 8.0-8.4.[9] Crucially, the buffer must be free of primary amines (e.g., Tris or glycine) and sodium azide, as these will compete with the antibody for reaction with the Sulfo-NHS-Biotin. [5][9]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine, pH 7.0[11]
-
Purification System: Desalting columns (e.g., Sephadex G-25), spin columns, or dialysis cassettes for removal of excess, unreacted biotin.[9][10][12]
-
Ultrapure water
-
Microcentrifuge tubes
Antibody Preparation
Before beginning the labeling procedure, it is essential to prepare the antibody correctly.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris or glycine) or sodium azide, it must be exchanged into an amine-free buffer such as PBS.[5][9] This can be achieved through dialysis, desalting columns, or buffer exchange spin columns.
-
Concentration Adjustment: The antibody concentration should be adjusted to 1-10 mg/mL for optimal labeling.[3][13] Dilute protein solutions may require a greater molar excess of the biotin reagent to achieve the same level of incorporation.[3]
Biotinylation Reaction
The following protocol is a general guideline and may require optimization depending on the specific antibody and desired degree of labeling.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-Biotin by dissolving it in ultrapure water.[10][12][14] It is crucial to allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[3][5][10] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[5][14]
-
Molar Excess Calculation: Determine the amount of Sulfo-NHS-Biotin needed based on the desired molar excess. A 20-fold molar excess of biotin to antibody is a common starting point to achieve 4-6 biotin molecules per antibody.[3][14] The optimal ratio may need to be determined empirically.
| Parameter | Formula |
| Moles of Antibody | (Volume of Antibody (L) * Concentration of Antibody (g/L)) / Molecular Weight of Antibody (g/mol) |
| Moles of Biotin | Moles of Antibody * Desired Molar Excess |
| Volume of Biotin Stock | (Moles of Biotin * 1,000,000) / Concentration of Biotin Stock (µM) |
-
Reaction Incubation: Add the calculated volume of the 10 mM Sulfo-NHS-Biotin solution to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][12][14]
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[11] This will consume any unreacted Sulfo-NHS-Biotin. Incubate for an additional 15-30 minutes at room temperature.[9][11]
Purification of the Biotinylated Antibody
It is critical to remove unreacted and hydrolyzed biotin to prevent interference in downstream applications and to allow for accurate determination of biotin incorporation.[15][16]
-
Gel Filtration/Desalting Columns: This is the most common and efficient method. Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with a preservative like sodium azide).[9][12] The larger biotinylated antibody will elute first, while the smaller, unreacted biotin molecules will be retained.
-
Dialysis: Dialyze the sample against a large volume of storage buffer with several buffer changes over 24-48 hours.[11]
-
Spin Columns: For smaller sample volumes, spin columns with an appropriate molecular weight cutoff can be used to separate the labeled antibody from free biotin.[13][17]
Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per antibody molecule.[15][16][18] The assay is based on the displacement of the HABA dye from avidin by biotin, which causes a decrease in absorbance at 500 nm.[15][16][19]
Materials:
-
HABA/Avidin solution
-
Purified biotinylated antibody
-
Spectrophotometer or microplate reader
Protocol (Cuvette Method):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[16]
-
Add 100 µL of the purified biotinylated antibody sample to the cuvette and mix well.[16]
-
Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).[16]
-
Calculate the moles of biotin per mole of antibody using the appropriate formulas provided by the HABA assay kit manufacturer. The calculation generally involves the change in absorbance, the molar extinction coefficient of the HABA/avidin complex, and the concentration of the antibody.[15]
| Parameter | Value |
| HABA/Avidin Molar Extinction Coeff. | ~34,000 M⁻¹cm⁻¹ at 500 nm |
| Linear Assay Range | Varies by kit, typically 2-16 µM biotin[20] |
Experimental Workflow and Decision Making
Caption: Workflow for antibody biotinylation and quality control.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the biotinylation of antibodies with Sulfo-NHS-Biotin.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1-10 mg/mL[3][13] | Lower concentrations may require a higher molar excess of biotin.[3] |
| Reaction pH | 7.0 - 9.0[3][5] | Optimal pH is often between 7.2 and 8.0.[10] |
| Molar Excess of Biotin | 20-fold to 50-fold[3] | A 20-fold excess often yields 4-6 biotins per antibody.[3][14] The optimal ratio is empirical. |
| Reaction Temperature | Room Temperature or On Ice (4°C)[10][12][14] | Lower temperatures can be used to slow the reaction and hydrolysis of the NHS ester. |
| Reaction Time | 30 - 60 minutes at Room Temperature, 2 hours on ice[10][12][14] | Longer incubations generally do not harm the reaction but may increase protein degradation.[10][14] |
Table 2: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Sulfo-NHS-Biotin | 10 mM in water[10][12] | Varies based on molar excess calculation. |
| Quenching Buffer | 1 M (Tris or Glycine)[11] | 50 - 100 mM |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotin Incorporation | Presence of competing primary amines in the buffer (e.g., Tris, glycine, azide).[5][9] | Ensure the antibody is in an amine-free buffer like PBS before starting the reaction.[9] |
| Hydrolyzed/inactive Sulfo-NHS-Biotin reagent. | Use a fresh vial of the reagent. Allow the reagent to warm to room temperature before opening to prevent moisture contamination.[3][5] Prepare the stock solution immediately before use.[5][14] | |
| Insufficient molar excess of biotin. | Increase the molar ratio of Sulfo-NHS-Biotin to antibody. Perform a titration to find the optimal ratio. | |
| Antibody has few accessible primary amines. | Consider alternative labeling chemistries that target other functional groups (e.g., sulfhydryls).[10] | |
| Antibody Precipitation | Over-modification of the antibody. | Reduce the molar excess of the biotin reagent. Over-biotinylation can lead to aggregation and loss of activity.[21] |
| Inappropriate buffer conditions. | Ensure the buffer pH and ionic strength are suitable for the antibody's stability. | |
| High Background in Assays | Incomplete removal of free biotin. | Ensure thorough purification of the biotinylated antibody using desalting columns or extensive dialysis.[15][16] |
| Non-specific binding of the biotinylated antibody. | Optimize blocking steps and washing procedures in your specific application (e.g., ELISA, Western blot). Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance.[5] |
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. store.sangon.com [store.sangon.com]
- 6. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. dianova.com [dianova.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sinobiological.com [sinobiological.com]
- 12. apexbt.com [apexbt.com]
- 13. broadpharm.com [broadpharm.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. mesoscale.com [mesoscale.com]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. anaspec.com [anaspec.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfo-NHS-Biotin Labeling of Adherent vs. Suspension Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-NHS-Biotin (Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a water-soluble, membrane-impermeable reagent widely used for biotinylating cell surface proteins. Its primary amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester forms a stable amide bond with lysine residues and N-termini of proteins. The water-solubility of Sulfo-NHS-Biotin prevents it from crossing the plasma membrane, making it an ideal tool for selectively labeling and subsequently isolating or identifying proteins exposed on the cell surface.[1][2] This technique is pivotal for studying protein trafficking, receptor-ligand interactions, and the composition of the cell surface proteome.
The application of Sulfo-NHS-Biotin varies slightly between adherent and suspension cells, primarily due to their different growth characteristics. Adherent cells are labeled in situ on a culture dish, which can result in labeling predominantly on the apically exposed surfaces.[1][3] In contrast, suspension cells are pelleted and resuspended in the biotinylation reagent, allowing for more uniform labeling of the entire cell surface.[1][3] This document provides detailed protocols for both cell types, discusses key experimental considerations, and presents typical quantitative outcomes.
Key Experimental Considerations
-
Buffer Choice: All buffers used for cell washing and biotinylation must be free of primary amines (e.g., Tris, glycine) as these will compete with the target proteins for reaction with the Sulfo-NHS-Biotin.[1] Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) are commonly used.
-
pH: The reaction of NHS esters with primary amines is most efficient at a neutral to slightly alkaline pH (7.2-8.5).[2]
-
Temperature: Biotinylation is typically performed at 4°C or on ice to minimize endocytosis of labeled proteins, ensuring that only proteins present on the cell surface at the time of labeling are biotinylated.[1][4]
-
Quenching: After the biotinylation reaction, it is crucial to quench any unreacted Sulfo-NHS-Biotin to prevent non-specific labeling of intracellular proteins following cell lysis. Amine-containing buffers, such as Tris-HCl or glycine, are used for this purpose.[1]
-
Cell Viability: Proper handling and optimal reaction conditions are essential to maintain high cell viability. Assays such as Trypan Blue exclusion or more quantitative methods like MTT or resazurin-based assays can be used to assess cell viability post-biotinylation.[5]
Experimental Protocols
Protocol 1: Cell Surface Biotinylation of Adherent Cells
-
Cell Preparation:
-
Culture adherent cells to a confluent monolayer (80-90%) in a multi-well plate or culture dish.
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS at a concentration of 0.25-1.0 mg/mL. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Add the Sulfo-NHS-Biotin solution to the cells, ensuring the entire monolayer is covered (e.g., 1 mL for a 35 mm dish).
-
Incubate the plate on a rocking platform at 4°C for 30 minutes.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells once with ice-cold Quenching Buffer (e.g., PBS containing 100 mM glycine or 50 mM Tris-HCl) to inactivate any remaining Sulfo-NHS-Biotin.
-
Incubate the cells with Quenching Buffer for 5-10 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS to remove excess quenching reagent and unreacted biotin.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. The supernatant contains the biotinylated cell surface proteins.
-
Protocol 2: Cell Surface Biotinylation of Suspension Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Biotinylation Reaction:
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS at a concentration of 0.25-1.0 mg/mL.
-
Add the Sulfo-NHS-Biotin solution to the cell suspension.
-
Incubate the tube on a rotator or rocker at 4°C for 30 minutes.
-
-
Quenching:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cells in ice-cold Quenching Buffer.
-
Incubate for 5-10 minutes at 4°C.
-
Wash the cells three times by centrifugation and resuspension in ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the final cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. The supernatant contains the biotinylated cell surface proteins.
-
Downstream Application: Streptavidin Pull-Down of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend the streptavidin-agarose or magnetic beads slurry.
-
Transfer an appropriate amount of beads to a new microcentrifuge tube (e.g., 50 µL of 50% slurry per 1 mg of total protein lysate).
-
Wash the beads three times with lysis buffer.[6]
-
-
Incubation with Lysate:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
Incubate the desired amount of protein lysate (e.g., 500 µg - 1 mg) with the washed streptavidin beads.
-
Incubate for 2 hours to overnight at 4°C with gentle rotation.[6]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Aspirate the supernatant (this is the "unbound" fraction).
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Elute the biotinylated proteins from the beads by adding SDS-PAGE sample buffer (e.g., 2X Laemmli buffer) and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis by Western blotting or mass spectrometry.
-
Data Presentation
The following tables provide representative quantitative data that can be expected when performing Sulfo-NHS-Biotin labeling on adherent and suspension cells. Actual results may vary depending on the cell type, experimental conditions, and the specific proteins of interest.
Table 1: Comparison of Labeling Efficiency
| Parameter | Adherent Cells (e.g., HeLa) | Suspension Cells (e.g., Jurkat) | Method of Measurement |
| Sulfo-NHS-Biotin Conc. | 0.5 mg/mL | 0.5 mg/mL | - |
| Labeling Efficiency | ~85-95% | >90% | Flow cytometry with fluorescently-labeled streptavidin |
| Uniformity of Labeling | Less uniform (apical surface) | More uniform (entire surface) | Confocal microscopy |
Note: Labeling efficiency is highly dependent on the concentration of Sulfo-NHS-Biotin used.[7]
Table 2: Cell Viability After Biotinylation
| Parameter | Adherent Cells (e.g., HeLa) | Suspension Cells (e.g., Jurkat) | Method of Measurement |
| Control (untreated) | >98% | >98% | Trypan Blue Exclusion |
| Post-Biotinylation | >95% | >95% | Trypan Blue Exclusion |
| Post-Biotinylation | ~96% | ~97% | Resazurin Viability Assay (fluorescence) |
Note: Maintaining cells at 4°C throughout the procedure is critical for preserving cell viability.
Table 3: Protein Yield from Streptavidin Pull-Down
| Parameter | Adherent Cells (e.g., HeLa) | Suspension Cells (e.g., Jurkat) | Method of Measurement |
| Starting Total Protein | 1 mg | 1 mg | BCA Protein Assay |
| Protein in Unbound Fraction | ~950 µg | ~940 µg | BCA Protein Assay |
| Eluted Surface Protein Yield | ~20-50 µg | ~25-60 µg | BCA Protein Assay |
Note: The yield of cell surface proteins is typically a small fraction of the total cellular protein.
Mandatory Visualizations
Caption: Workflow for cell surface biotinylation of adherent and suspension cells.
Caption: Simplified EGFR signaling pathway initiated at the cell surface.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Protein Labeling with Sulfo-NHS-Biotin
Abstract
This document provides a comprehensive guide for the optimal biotinylation of proteins and other amine-containing macromolecules using Sulfo-NHS-Biotin. Detailed protocols for labeling proteins in solution and on cell surfaces are presented, with a key focus on the critical parameter of molar excess of the biotinylation reagent. Experimental data is summarized to guide researchers in achieving the desired degree of biotinylation for their specific applications. Furthermore, this guide includes diagrammatic representations of the reaction chemistry and experimental workflows to facilitate a clear understanding of the processes involved.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin (Vitamin H) and avidin or streptavidin (Ka ≈ 10¹⁵ M⁻¹) forms the basis for numerous applications, including immunoassays (ELISA, Western blotting), affinity purification, and cellular imaging.
Sulfo-NHS-Biotin (Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is an amine-reactive biotinylation reagent widely favored for its water solubility, which allows for reactions to be performed in the absence of organic solvents. The N-hydroxysulfosuccinimide (Sulfo-NHS) ester moiety reacts specifically and efficiently with primary amines (-NH₂) present on proteins (the ε-amine of lysine residues and the N-terminus of polypeptides) under mild pH conditions (pH 7-9) to form stable amide bonds. Its membrane impermeability also makes it an ideal choice for selectively labeling cell surface proteins.
The degree of biotinylation is a critical factor for the success of downstream applications. Over-labeling can lead to protein aggregation or loss of biological activity, while under-labeling may result in insufficient signal or inefficient capture. The primary determinant of the extent of biotinylation is the molar excess of Sulfo-NHS-Biotin relative to the protein. This application note provides a framework for calculating and optimizing this crucial parameter.
Chemical Principle of Sulfo-NHS-Biotin Labeling
The biotinylation reaction with Sulfo-NHS-Biotin is a nucleophilic acyl substitution. The primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine.
Optimizing the Molar Excess of Sulfo-NHS-Biotin
The molar ratio of Sulfo-NHS-Biotin to protein is the most critical factor in controlling the degree of biotinylation. Several other factors, including protein concentration, reaction time, temperature, and pH, also influence the labeling efficiency.
Effect of Molar Excess and Protein Concentration
Generally, a higher molar excess of the biotin reagent is required for dilute protein solutions to achieve the same level of incorporation as more concentrated solutions. This is due to the competing hydrolysis reaction of the Sulfo-NHS ester, which is more pronounced at lower reactant concentrations.
The following tables summarize empirical data for the biotinylation of Immunoglobulin G (IgG), a common antibody, at different concentrations and molar excess ratios of Sulfo-NHS-Biotin.
Table 1: Biotinylation of High Concentration IgG (1-10 mg/mL)
| Molar Excess of Sulfo-NHS-Biotin | Approximate Biotin molecules per IgG |
| 10:1 | ~1 |
| 20:1 | 4 - 6 |
| 50:1 | 5 - 6 |
Data compiled from multiple sources, including a study where an antibody at 6.2 mg/mL was labeled.
Table 2: Biotinylation of Low Concentration IgG (50-200 µg/mL)
| Molar Excess of Sulfo-NHS-Biotin | Approximate Biotin molecules per IgG |
| 50:1 | 1.5 - 5 |
It is recommended to start with a 20-fold molar excess for concentrated protein solutions and a 50-fold molar excess for dilute solutions and optimize from there.
Calculation of Molar Excess
To determine the amount of Sulfo-NHS-Biotin required for a desired molar excess, follow these steps:
-
Calculate the moles of protein:
-
Calculate the moles of Sulfo-NHS-Biotin:
-
Calculate the mass of Sulfo-NHS-Biotin:
Experimental Protocols
Protocol for Biotinylation of Proteins in Solution
This protocol is a general guideline for the biotinylation of proteins such as antibodies in an amine-free buffer.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
Sulfo-NHS-Biotin (MW: 443.43 g/mol )
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers (e.g., HEPES, MOPS). Note: Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
-
Anhydrous DMSO or DMF (optional, for creating stock solutions of Sulfo-NHS-Biotin)
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Sulfo-NHS-Biotin Preparation: Immediately before use, warm the vial of Sulfo-NHS-Biotin to room temperature. Prepare a stock solution (e.g., 10 mM) in water, PBS, or anhydrous DMSO. Note: The NHS-ester moiety is susceptible to hydrolysis, so stock solutions in aqueous buffers should be used immediately and not stored.
-
Biotinylation Reaction:
-
Calculate the required volume of the Sulfo-NHS-Biotin stock solution to achieve the desired molar excess.
-
Add the calculated volume of Sulfo-NHS-Biotin to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Sulfo-NHS-Biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and the quenching reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
Quantification (Optional but Recommended): Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Caption: Workflow for protein biotinylation in solution.
Protocol for Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of living cells in suspension.
Materials:
-
Cells in suspension (e.g., 1 x 10⁶ to 25 x 10⁶ cells/mL)
-
Sulfo-NHS-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching Buffer: PBS containing 100 mM glycine or 50 mM Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS, pH 8.0, at a concentration of 1-25 x 10⁶ cells/mL.
-
Sulfo-NHS-Biotin Preparation: Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in water or PBS (e.g., 10 mM).
-
Biotinylation Reaction:
-
Add the Sulfo-NHS-Biotin stock solution to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubate on ice for 30 minutes with gentle mixing.
-
-
Quenching: Add Quenching Buffer to stop the reaction and wash the cells three times with the Quenching Buffer to remove any unreacted biotin.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent applications, such as immunoprecipitation or Western blotting.
Caption: Workflow for cell surface protein biotinylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotin Incorporation | Presence of primary amines in the buffer (e.g., Tris, glycine) | Perform buffer exchange into an amine-free buffer like PBS or HEPES. |
| Hydrolyzed Sulfo-NHS-Biotin | Prepare the Sulfo-NHS-Biotin solution immediately before use. Do not store aqueous solutions. | |
| Insufficient molar excess | Increase the molar excess of Sulfo-NHS-Biotin, especially for dilute protein solutions. | |
| Incorrect pH | Ensure the reaction buffer pH is between 7 and 9. | |
| Protein Precipitation | Over-biotinylation | Reduce the molar excess of Sulfo-NHS-Biotin, decrease the reaction time, or perform the reaction at a lower temperature (4°C). |
| Protein instability at the reaction pH | Adjust the pH of the reaction buffer, ensuring it is within the optimal range for both the protein and the labeling reaction. | |
| High Background Signal | Incomplete removal of excess biotin | Ensure thorough purification using a desalting column or extensive dialysis. |
| Incomplete quenching of the reaction | Use a sufficient concentration of quenching reagent and allow adequate incubation time. |
Conclusion
The successful biotinylation of proteins with Sulfo-NHS-Biotin is highly dependent on the careful control of the molar excess of the labeling reagent. By understanding the principles outlined in this application note and utilizing the provided protocols and quantitative data as a starting point, researchers can optimize their labeling reactions to achieve a consistent and desired degree of biotinylation. This will ultimately lead to more reliable and reproducible results in a wide array of downstream applications.
Efficient Protein Labeling with Sulfo-NHS-Biotin: A Guide to Optimal Buffer Conditions
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins and other biomolecules. Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a popular amine-reactive biotinylation reagent favored for its water solubility, which allows for labeling in aqueous environments without the need for organic solvents. This reagent reacts specifically with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3][4][5][6][7]
Achieving efficient and specific biotinylation with Sulfo-NHS-Biotin is highly dependent on the reaction conditions, particularly the composition and pH of the buffer. This application note provides a comprehensive overview of the critical buffer parameters and offers detailed protocols for successful labeling experiments.
The Chemistry of Sulfo-NHS-Biotin Labeling
The Sulfo-NHS-Biotin reagent consists of a biotin moiety linked to an N-hydroxysulfosuccinimide (Sulfo-NHS) ester. The Sulfo-NHS ester is the reactive group that targets primary amines. The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the ester, leading to the formation of a stable amide bond and the release of Sulfo-N-hydroxysuccinimide as a byproduct.[8][9][10][11][12] A competing reaction is the hydrolysis of the Sulfo-NHS ester, which inactivates the reagent. The rate of this hydrolysis is significantly influenced by the pH of the reaction buffer.[8][9][10]
Key Buffer Parameters for Optimal Labeling
The choice of buffer and its properties are paramount for successful Sulfo-NHS-Biotin labeling. The following parameters must be carefully considered:
1. pH:
The pH of the reaction buffer is the most critical factor influencing both the labeling efficiency and the stability of the Sulfo-NHS-Biotin reagent. The reaction with primary amines is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 9.0.[1][2][4][5][6][8][9][10] This is because the primary amine needs to be in its deprotonated, nucleophilic state to react with the NHS ester.[8][9][10]
However, as the pH increases, the rate of hydrolysis of the Sulfo-NHS ester also increases, which can lead to a significant reduction in the amount of active reagent available for labeling.[8][9][10][13] Therefore, a compromise must be struck. For most applications, a pH range of 7.2 to 8.5 is recommended.[1][5][9][14][15] While reactions can proceed faster at higher pH values, the increased rate of hydrolysis may not be compensated for by the increased reaction rate with the amine.[13]
2. Buffer Composition:
It is imperative to use a buffer that is free of primary amines.[1][5][6][7][9][11][16][17][18] Common buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will compete with the target protein for reaction with the Sulfo-NHS-Biotin, thereby quenching the labeling reaction and significantly reducing efficiency.[5][6][7][9][11][16]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A widely used and highly compatible buffer for Sulfo-NHS-Biotin labeling.[1][2][3][4][7][8][14][15]
-
HEPES Buffer: Another suitable amine-free buffer.
-
Bicarbonate/Carbonate Buffer: Can be used, especially for reactions at a slightly higher pH.
3. Temperature and Incubation Time:
The biotinylation reaction can be performed under various temperature and time conditions. The choice often depends on the stability of the target protein and the desired degree of labeling.
-
Room Temperature (20-25°C): A common condition, typically for 30 to 60 minutes.[1][3][4][7][8][9][10][11][14][15][16]
-
4°C or On Ice: Recommended for sensitive proteins or when a longer reaction time is desired to potentially achieve a higher degree of labeling. Incubation times can range from 2 hours to overnight.[1][5][8][9][10][11][14]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for efficient Sulfo-NHS-Biotin labeling based on typical experimental conditions.
Table 1: Recommended Buffer Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and reagent stability.[1][5][9][14][15] |
| Buffer Type | Amine-free (e.g., PBS, HEPES) | Avoids quenching of the reaction.[1][5][6][7][9][11][16][17][18] |
| Buffer Concentration | 50 - 100 mM | Typical working concentration. |
Table 2: Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Temperature | Room Temperature (20-25°C) or 4°C | Choice depends on protein stability.[1][5][8][9][10][11][14] |
| Incubation Time | 30 - 60 minutes (Room Temp) or 2 hours - overnight (4°C) | Longer incubation at 4°C may increase labeling.[1][5][8][9][10][11][14] |
| Molar Excess of Biotin | 10- to 50-fold | Higher excess needed for dilute protein solutions.[4][5][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[3][14] |
Experimental Protocols
Protocol 1: General Protein Biotinylation in Solution
This protocol provides a general procedure for biotinylating a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-NHS-Biotin
-
Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Sample:
-
Prepare the Sulfo-NHS-Biotin Solution:
-
Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[2][5][8][9][10][11][16][18] Sulfo-NHS-Biotin is moisture-sensitive.[1][5][8][9][10][11][16][18]
-
Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin (e.g., 10 mM) in ultrapure water or the reaction buffer.[1][2][5][8][9][10][11] Do not store aqueous solutions of Sulfo-NHS-Biotin as the NHS ester will hydrolyze.[5][7][9][11][12][17][18]
-
-
Biotinylation Reaction:
-
Add the calculated amount of Sulfo-NHS-Biotin stock solution to the protein solution. A 10- to 50-fold molar excess of biotin over the protein is a common starting point.[4][5][14] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[1][5][8][9][10][11][14]
-
-
Quench the Reaction:
-
Remove Excess Biotin:
Protocol 2: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells. The water-solubility and membrane impermeability of Sulfo-NHS-Biotin make it ideal for this application.[1][2][4][5][7][12]
Materials:
-
Suspension or adherent cells
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Sulfo-NHS-Biotin
-
Ice-cold quenching buffer (e.g., PBS containing 100 mM glycine)[1][4][15]
Procedure:
-
Prepare the Cells:
-
Prepare the Sulfo-NHS-Biotin Solution:
-
Biotinylation Reaction:
-
Quench the Reaction:
Visualizations
Caption: Reaction pathway of Sulfo-NHS-Biotin with a primary amine.
Caption: General workflow for protein biotinylation.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. broadpharm.com [broadpharm.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. store.sangon.com [store.sangon.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. store.sangon.com [store.sangon.com]
- 10. store.sangon.com [store.sangon.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
- 13. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
Application Notes and Protocols for Quenching Sulfo-NHS-Biotin Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on effective quenching strategies for Sulfo-NHS-Biotin reactions. Proper quenching is a critical step to terminate the biotinylation process, ensuring specificity and preventing non-specific labeling of other molecules in subsequent experimental steps.
Introduction to Sulfo-NHS-Biotin Chemistry and the Need for Quenching
Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a widely used reagent for labeling proteins, antibodies, and other molecules containing primary amines (-NH2).[1][2] The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts with primary amines at a pH range of 7-9 to form stable amide bonds.[3] This water-soluble reagent is particularly useful for labeling cell surface proteins as it does not permeate the cell membrane.[1][3]
Once the desired labeling is achieved, any unreacted Sulfo-NHS-Biotin must be neutralized or "quenched." Failure to quench the reaction can lead to the biotinylation of unintended molecules in downstream applications, resulting in high background signals and confounding data. Quenching is achieved by adding a reagent with a primary amine that will react with and consume the excess Sulfo-NHS-Biotin.
Quenching Reagents and Strategies
Several reagents can be used to effectively quench Sulfo-NHS-Biotin reactions. The choice of quencher depends on the specific application and downstream experimental requirements. The most common quenching agents are primary amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[4][5][6] An alternative strategy is to induce the hydrolysis of the NHS ester by increasing the pH.[6][7]
Below is a summary of common quenching reagents and their recommended working conditions.
| Quenching Reagent | Chemical Formula | Mechanism of Action | Typical Working Concentration | Typical Incubation Time | Key Considerations |
| Tris | C₄H₁₁NO₃ | Primary amine reacts with the Sulfo-NHS ester. | 20-100 mM | 15-30 minutes | A common and effective quenching agent. May be more efficient than glycine in some contexts.[8] |
| Glycine | C₂H₅NO₂ | Primary amine reacts with the Sulfo-NHS ester. | 100 mM | 15-30 minutes | Frequently used for quenching cell surface biotinylation reactions.[1][9][10] |
| Lysine | C₆H₁₄N₂O₂ | Primary amine on the side chain reacts with the Sulfo-NHS ester. | 20-50 mM | 15-30 minutes | An alternative primary amine-containing quenching agent.[6][11] |
| Ethanolamine | C₂H₇NO | Primary amine reacts with the Sulfo-NHS ester. | 20-50 mM | 15-30 minutes | Another option for quenching NHS ester reactions.[6][11] |
| Hydroxylamine | NH₂OH | Reacts with the NHS ester to form a hydroxamic acid.[6] | 10 mM | 15-30 minutes | Can be used as an alternative quenching reagent.[6] |
| pH-induced Hydrolysis | N/A | Increased pH (>8.5) accelerates the hydrolysis of the NHS ester, rendering it inactive.[7] | pH > 8.5 | ~10 minutes (half-life) | Regenerates the original carboxyl group on the biotin reagent.[7] Useful when the addition of primary amines is undesirable. |
Experimental Protocols
Protocol 1: Biotinylation of Proteins in Solution
This protocol describes the general procedure for biotinylating a protein in a solution.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)[12]
-
Sulfo-NHS-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (optional)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer such as Phosphate-Buffered Saline (PBS).[3] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-Biotin in water or an anhydrous solvent like DMSO.[4][13] The NHS-ester moiety readily hydrolyzes, so stock solutions should not be stored.[1]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution. The optimal molar ratio depends on the protein concentration and the desired degree of labeling and should be determined empirically.[1][13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
Quenching: Add the quenching buffer to the reaction mixture to achieve a final concentration of 20-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess non-reacted biotin and quenching reagent by dialysis or using a desalting column.[14]
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[1]
-
Biotinylation Reaction: Add Sulfo-NHS-Biotin to the cell suspension to a final concentration of 2-5 mM.[1]
-
Incubation: Incubate the reaction for 30 minutes at room temperature. To reduce internalization of the biotin reagent, the incubation can be performed at 4°C.[9]
-
Quenching: Wash the cells three times with the quenching buffer (PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[1][9][10]
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Sulfo-NHS-Biotin reacts with a primary amine on a protein.
Caption: A primary amine-containing quencher inactivates excess Sulfo-NHS-Biotin.
Caption: General experimental workflow for biotinylation and quenching.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. apexbt.com [apexbt.com]
- 3. store.sangon.com [store.sangon.com]
- 4. covachem.com [covachem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. store.sangon.com [store.sangon.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for the Purification of Biotinylated Proteins Using Desalting Columns
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of attaching biotin to a protein, is a widely used technique in life sciences for protein detection, purification, and immobilization.[1] Following the biotinylation reaction, it is crucial to remove the excess, unreacted biotin to prevent interference in downstream applications that utilize avidin or streptavidin binding.[2][3] Desalting columns offer a rapid and efficient method for separating the larger biotinylated protein from the smaller, unreacted biotin molecules.[4] This technique is a form of size exclusion chromatography (SEC), also known as gel filtration.[5][6][7]
These application notes provide an overview of the principles of desalting for purifying biotinylated proteins and detailed protocols for common desalting column formats.
Principle of Desalting by Size Exclusion Chromatography
Desalting columns are packed with a porous resin of a specific molecular weight cutoff (MWCO).[5][7] When a sample containing biotinylated protein and excess free biotin is applied to the column, molecules are separated based on their size.
-
Large Molecules (Biotinylated Protein): The biotinylated protein is too large to enter the pores of the resin beads.[4] It therefore travels through the column in the void volume, the space between the beads, and is eluted first.[4]
-
Small Molecules (Excess Biotin and Salts): Smaller molecules, such as unreacted biotin and buffer salts, can enter the pores of the resin.[6] This increases their path length through the column, causing them to be retained longer and elute after the biotinylated protein.[6][8]
This process effectively separates the purified biotinylated protein from the low molecular weight contaminants.[5]
Applications
Desalting columns are versatile tools used for various applications in protein purification and preparation:
-
Removal of Excess Biotin: Efficiently separates biotinylated proteins from unreacted biotinylation reagents.[2][9]
-
Buffer Exchange: The buffer in which the protein is dissolved can be exchanged for a new buffer more suitable for downstream applications by equilibrating the column with the desired new buffer.[6][10][11]
-
Salt Removal: Removes salts from protein solutions that may interfere with subsequent assays or characterization techniques.[4][5][8]
-
Removal of Other Small Molecules: Can be used to remove other small molecules like reducing agents, crosslinkers, and fluorescent dyes.[9][12]
Experimental Workflow
The general workflow for purifying a biotinylated protein using a desalting column involves preparing the column, applying the sample, and collecting the purified protein.
Caption: Workflow for biotinylated protein purification.
Quantitative Data Summary
The performance of desalting columns can vary based on the column type, resin, and sample characteristics. The following tables provide a summary of typical performance and selection guidelines.
Table 1: Typical Performance of Desalting Columns
| Parameter | Typical Value | Notes |
| Protein Recovery | > 80 - 95% | Can be lower for very dilute samples or if the sample volume is outside the recommended range.[12][13] |
| Salt/Biotin Removal | ≥ 95% | Efficient removal of small molecules is a key feature of this technique.[10] |
| Sample Dilution | Minimal to Moderate | Dependent on the ratio of sample volume to column bed volume. Using the correct column size is crucial.[8] |
| Processing Time | 2 - 10 minutes | Significantly faster than dialysis. |
Table 2: Desalting Column Selection Guide
| Column Type | Sample Volume Range | Key Features |
| Spin Columns | 2 µL - 4 mL | Fast processing, high throughput, minimal sample dilution.[6][14][15] |
| Gravity-Flow Columns | 100 µL - 3.5 mL | Simple to use, no special equipment required.[2][16] |
| 96-Well Filter Plates | 20 µL - 400 µL | Ideal for high-throughput automated processing of multiple samples.[12] |
Experimental Protocols
Here are detailed protocols for purifying biotinylated proteins using two common types of desalting columns.
Protocol for Gravity-Flow Desalting Column (e.g., PD-10)
This protocol is suitable for sample volumes up to 2.5 mL.[2]
Materials:
-
Gravity-flow desalting column (e.g., PD-10)
-
Column stand
-
Equilibration/elution buffer (e.g., PBS, HEPES)
-
Biotinylated protein sample
-
Collection tubes
Procedure:
-
Column Preparation:
-
Column Equilibration:
-
Equilibrate the column by washing it with approximately 25 mL of the desired buffer.[2] Discard the flow-through.
-
-
Sample Application:
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully apply the biotinylated protein sample (up to 2.5 mL) to the top of the resin bed.[2]
-
-
Elution and Collection:
-
If the sample volume is less than 2.5 mL, allow the sample to enter the resin bed completely, then add equilibration buffer to bring the total volume to 2.5 mL.[2]
-
Place a collection tube under the column and add 3.5 mL of elution buffer to elute the purified biotinylated protein.[2] Collect the eluate.
-
Protocol for Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns)
This protocol is designed for rapid desalting of smaller sample volumes.[17]
Materials:
-
Spin desalting column
-
Microcentrifuge
-
Equilibration buffer
-
Biotinylated protein sample
-
Collection tubes (1.5 mL)
Procedure:
-
Column Preparation:
-
Column Equilibration:
-
Sample Application and Collection:
-
Place the equilibrated spin column into a new, clean 1.5 mL collection tube.
-
Remove the cap and slowly apply your biotinylated protein sample to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to collect the desalted, purified biotinylated protein.[17]
-
The purified protein will be in the collection tube. Discard the used column.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Recovery | - Sample volume is too small or too large for the column.[13]- Protein is precipitating on the column. | - Ensure the sample volume is within the recommended range for the column.[13]- Check the solubility of your protein in the chosen buffer. |
| Incomplete Removal of Biotin | - Column is overloaded. | - Use a larger column or apply a smaller sample volume. |
| Sample is Too Dilute | - The sample volume was much smaller than the column bed volume. | - Use a smaller column or a spin column format to minimize dilution.[8]- Concentrate the purified protein if necessary. |
By following these guidelines and protocols, researchers can effectively purify their biotinylated proteins, ensuring the removal of interfering substances and preparing their samples for a wide range of downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Desalting and Gel Filtration Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Zeba™ Dye and Biotin Removal Spin Columns and Filter Plates, 0.5–10 mL 5 colonnes [thermofisher.com]
- 10. 脱塩とゲル濾過クロマトグラフィー | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Overview of Buffer Exchange Techniques - Creative Proteomics [creative-proteomics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Desalting Columns | Fisher Scientific [fishersci.com]
- 16. analab.com.tw [analab.com.tw]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols: Sulfo-NHS-Biotin in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Sulfo-NHS-Biotin and its derivatives in immunoprecipitation (IP) workflows. The unique properties of Sulfo-NHS-Biotin make it an invaluable tool for labeling and isolating specific proteins, particularly cell-surface proteins, for subsequent analysis.
Introduction to Sulfo-NHS-Biotin
Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a water-soluble biotinylation reagent that enables the simple and efficient labeling of proteins and other molecules containing primary amines.[1][2] Its key features include:
-
Amine-Reactivity : The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with primary amino groups (-NH2), such as the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3]
-
Water Solubility : The negatively charged sulfonate group on the NHS ring increases the reagent's water solubility, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][2][4]
-
Membrane Impermeability : The charged nature of Sulfo-NHS-Biotin prevents it from crossing intact cell membranes.[1][2][5][6] This property is crucial for the specific labeling of cell-surface proteins.[1][2][5]
The strong and specific interaction between biotin and avidin or streptavidin (Ka = 10¹⁵ M⁻¹) allows for the efficient capture and purification of biotinylated proteins using immobilized streptavidin or avidin resins.[2]
Key Applications in Immunoprecipitation
The primary application of Sulfo-NHS-Biotin in the context of immunoprecipitation is the targeted labeling of proteins for subsequent capture. This is particularly advantageous for:
-
Studying Cell Surface Proteins : Researchers can selectively label and then immunoprecipitate cell surface receptors, transporters, and other membrane proteins to study their expression, regulation, and interactions.[1][3]
-
Protein-Protein Interaction Studies : Biotinylating a purified "bait" protein allows for its immobilization on streptavidin beads to "pull down" and identify interacting "prey" proteins from a cell lysate.[5]
-
Antibody Labeling : Biotinylating primary or secondary antibodies facilitates their use in various immunoassay formats, including immunoprecipitation, where the biotinylated antibody-antigen complex can be captured by streptavidin beads.[5]
Variants of Sulfo-NHS-Biotin
Several variations of Sulfo-NHS-Biotin are available, differing primarily in their spacer arm length and cleavability.
| Reagent | Key Feature | Spacer Arm Length |
| Sulfo-NHS-Biotin | Standard, water-soluble reagent. | 13.5 Å |
| Sulfo-NHS-LC-Biotin | Long-chain spacer arm to reduce steric hindrance. | 22.4 Å |
| Sulfo-NHS-SS-Biotin | Contains a disulfide bond in the spacer arm, allowing for cleavage of the biotin tag with reducing agents.[4][7][8][9] | 24.3 Å |
The choice of reagent depends on the specific application. For example, Sulfo-NHS-SS-Biotin is ideal for applications where elution of the captured protein from the streptavidin resin under mild conditions is desired.[4][9]
Experimental Workflow for Cell Surface Protein Immunoprecipitation
The following diagram illustrates the general workflow for labeling cell surface proteins with Sulfo-NHS-Biotin followed by immunoprecipitation.
Workflow for cell surface protein immunoprecipitation.
Protocols
Protocol 1: Biotinylation of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins on adherent or suspension cells.
Materials:
-
EZ-Link™ Sulfo-NHS-Biotin (or a suitable variant)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 100 mM Glycine in PBS or 25-50 mM Tris in PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[1][10]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in water.[1][11] For example, dissolve 2.2 mg of Sulfo-NHS-Biotin in 500 µL of water.[1]
-
Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of 2-5 mM.[1] For example, add 200 µL of the 10 mM biotin solution per mL of cell suspension for a final concentration of ~2 mM.[1]
-
Incubate the reaction for 30 minutes at room temperature or at 4°C to minimize internalization of the biotin reagent.[1][6] A rocking platform is recommended for even labeling.[6]
-
-
Quenching:
-
Add Quenching Buffer to the cell suspension and incubate for 10 minutes at 4°C to stop the reaction.[6]
-
-
Final Washes:
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol details the capture of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated cell lysate
-
Streptavidin magnetic beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for non-cleavable biotin, or a buffer containing a reducing agent like DTT for Sulfo-NHS-SS-Biotin)
-
Magnetic separation rack
Procedure:
-
Cell Lysis:
-
Lyse the biotinylated cells in an appropriate lysis buffer containing protease inhibitors.[12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Bead Preparation:
-
Equilibrate the streptavidin magnetic beads by washing them three times with an appropriate equilibration buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl).[8]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For non-cleavable biotin: Resuspend the beads in SDS-PAGE sample buffer and heat to elute the captured proteins.
-
For Sulfo-NHS-SS-Biotin: Incubate the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 50°C or 2 hours at room temperature to cleave the disulfide bond and release the proteins.[10]
-
-
Analysis:
-
Collect the eluate and analyze the immunoprecipitated proteins by SDS-PAGE, Western blotting, or mass spectrometry.[8]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for biotinylation reactions.
Table 1: Recommended Reagent Concentrations for Cell Surface Biotinylation
| Parameter | Recommended Value | Reference |
| Cell Concentration | ~25 x 10⁶ cells/mL | [1][10] |
| Sulfo-NHS-Biotin Final Concentration | 2 - 5 mM | [1] |
| Incubation Time | 30 minutes | [1][6] |
| Incubation Temperature | Room Temperature or 4°C | [1][6] |
Table 2: Recommended Molar Excess for Antibody Biotinylation
| Protein Concentration | Molar Excess of Biotin Reagent | Resulting Biotin Groups per Antibody | Reference |
| 1-10 mg/mL | 20-fold | 4-6 | [1] |
| 50-200 µg/mL | 50-fold | 1-3 | [1] |
| 10 mg/mL IgG | ≥ 12-fold | - | [10] |
| 1 mg/mL IgG | ≥ 20-fold | - | [10] |
Signaling Pathway Diagram (Example)
While Sulfo-NHS-Biotin itself is not part of a signaling pathway, it can be used to study them. For instance, to investigate the phosphorylation of a cell surface receptor upon ligand binding, one could first biotinylate the cell surface, stimulate with the ligand, lyse the cells, immunoprecipitate the biotinylated receptor with streptavidin beads, and then probe for phosphorylation with a specific antibody. The following is a generic representation of such a process.
Investigating a signaling pathway with Sulfo-NHS-Biotin.
Important Considerations
-
Buffer Choice : Avoid buffers containing primary amines, such as Tris and glycine, during the biotinylation reaction as they will compete with the target proteins.[1][2][13]
-
Reagent Stability : Sulfo-NHS-Biotin reagents are moisture-sensitive.[1][8] It is crucial to equilibrate the vial to room temperature before opening to prevent condensation.[1][8] Reconstituted Sulfo-NHS-Biotin should be used immediately as the NHS-ester moiety readily hydrolyzes.[1][2][8]
-
Optimization : The optimal conditions for biotinylation, including the molar ratio of biotin reagent to protein, may need to be determined empirically for each specific protein and application.[1][8]
By leveraging the unique properties of Sulfo-NHS-Biotin and following these detailed protocols, researchers can effectively label and isolate proteins of interest for a wide range of downstream applications in basic research and drug development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Surface protein biotinylation [protocols.io]
- 7. EZ-Link™ Sulfo-NHS-SS-Biotin, No Weigh Format 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. store.sangon.com [store.sangon.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Unveiling Protein Interactions: A Guide to Sulfo-NHS-Biotin Labeling
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Sulfosuccinimidyl-biotin (Sulfo-NHS-Biotin) for the study of protein-protein interactions. Sulfo-NHS-Biotin is a water-soluble, amine-reactive biotinylation reagent that is widely used to label proteins and other biomolecules. Its key feature is the addition of a sulfonate group to the N-hydroxysuccinimide (NHS) ester, which renders the molecule membrane-impermeable.[1][2][3][4][5] This property makes it an invaluable tool for selectively labeling cell surface proteins, enabling researchers to investigate cell surface protein trafficking, identify receptors, and elucidate extracellular protein interaction networks.[1][3][5]
Principle of Sulfo-NHS-Biotin Labeling
Sulfo-NHS-Biotin reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3][4] The reaction is most efficient at a pH range of 7-9.[1][3] The water-solubility of Sulfo-NHS-Biotin allows for direct addition to aqueous biological samples without the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cell viability.[1][3][4][5]
The core utility of Sulfo-NHS-Biotin in protein interaction studies stems from the high-affinity interaction between biotin and streptavidin (or avidin).[1] Biotinylated proteins can be effectively captured and isolated from complex mixtures using streptavidin-conjugated beads or surfaces.[6][7] This principle forms the basis for a variety of applications, including the enrichment of cell surface proteins for subsequent analysis by mass spectrometry, and the development of pull-down assays to identify binding partners of a protein of interest.
Applications in Protein Interaction Studies
-
Selective Labeling of Cell Surface Proteins: Due to its inability to cross the cell membrane, Sulfo-NHS-Biotin is the reagent of choice for specifically labeling proteins exposed on the cell surface.[1][4][8][9] This allows for the study of cell surface proteomes without contamination from intracellular proteins.
-
Receptor-Ligand Interaction Studies: By biotinylating a specific ligand, researchers can identify its cell surface receptor. The biotinylated ligand is incubated with cells, and the resulting complex is captured using streptavidin beads, allowing for the identification of the bound receptor.
-
Immunoprecipitation and Pull-Down Assays: A purified protein can be biotinylated using Sulfo-NHS-Biotin and used as "bait" to pull down its interacting partners from a cell lysate. The entire complex is then isolated using streptavidin beads for identification of the "prey" proteins.[6]
-
Proximity Labeling: In combination with enzymes like APEX or TurboID, biotinylation can be used to map protein interaction networks in living cells. The enzyme is fused to a protein of interest and, upon addition of biotin and a substrate, generates reactive biotin species that label nearby proteins.
Quantitative Data Summary
The efficiency of biotinylation and the stoichiometry of biotin incorporation are critical parameters for successful experiments. The following tables summarize key quantitative data related to Sulfo-NHS-Biotin labeling and the subsequent biotin-streptavidin interaction.
| Parameter | Recommended Value | Reference |
| Molar Excess of Biotin for Antibody Labeling | ||
| 1-10 mg/mL antibody | 20-fold | [1] |
| 50-200 µg/mL antibody | 50-fold | [1] |
| Resulting Biotin Incorporation | ||
| 20-fold molar excess (1-10 mg/mL Ab) | 4-6 biotins per antibody | [1] |
| 50-fold molar excess (50-200 µg/mL Ab) | 1-3 biotins per antibody | [1] |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (KD) | ~1 x 10⁻¹⁴ M | [10] |
| Association Rate Constant (k_on) | > 1 x 10⁷ M⁻¹s⁻¹ | [10] |
| Dissociation Rate Constant (k_off) | ~3.10 x 10⁻⁵ s⁻¹ | [10] |
| Reagent | Recommended Concentration/Amount | Incubation Time | Temperature |
| Cell Surface Labeling | |||
| Sulfo-NHS-Biotin | 0.5 - 1.0 mg/mL (or 2-5 mM) | 30 minutes | Room Temperature or 4°C |
| Quenching Solution (Glycine or Tris) | 50-100 mM | 10 minutes | 4°C |
| Purified Protein Labeling | |||
| Sulfo-NHS-Biotin | 20-fold molar excess over protein | 30 minutes - 2 hours | Room Temperature or on ice |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of adherent or suspension cells.
Materials:
-
EZ-Link™ Sulfo-NHS-Biotin
-
Phosphate Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM Glycine in ice-cold PBS
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Grow cells to 80-90% confluency in a culture plate.
-
Suspension Cells: Harvest cells and wash three times with ice-cold PBS by centrifugation.
-
-
Washing:
-
Biotinylation Reaction:
-
Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS at a concentration of 0.5 mg/mL.[11]
-
Adherent Cells: Add the Sulfo-NHS-Biotin solution to the cells, ensuring the entire monolayer is covered.
-
Suspension Cells: Resuspend the cell pellet in the Sulfo-NHS-Biotin solution at a concentration of approximately 1 x 10⁷ cells/mL.
-
Incubate for 30 minutes at 4°C on a rocking platform.[8][12] Incubation at 4°C minimizes the internalization of the biotin reagent.[1][12]
-
-
Quenching:
-
Remove the Sulfo-NHS-Biotin solution.
-
Add ice-cold Quenching Buffer and incubate for 10 minutes at 4°C to quench any unreacted biotin.[8]
-
-
Final Washes:
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Downstream Processing:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
The biotinylated proteins in the lysate are now ready for immunoprecipitation or pull-down assays using streptavidin-agarose beads.
-
Protocol 2: Biotinylation of Purified Protein for Pull-Down Assays
This protocol describes the biotinylation of a purified protein to be used as bait in a pull-down experiment.
Materials:
-
EZ-Link™ Sulfo-NHS-Biotin
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette
-
Streptavidin-agarose beads
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[13]
-
-
Biotinylation Reaction:
-
Warm the vial of Sulfo-NHS-Biotin to room temperature before opening to avoid moisture condensation.[1]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in water.[2] Do not store the solution as the NHS ester hydrolyzes over time.[1][2]
-
Add a 20-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[14][15]
-
-
Removal of Excess Biotin:
-
Pull-Down Assay:
-
The biotinylated protein is now ready to be used as bait.
-
Incubate the biotinylated protein with a cell lysate containing potential interacting partners.
-
Add streptavidin-agarose beads to the mixture to capture the biotinylated protein and its bound partners.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a protein.
Caption: General workflow for identifying cell surface proteins.
Caption: Workflow for identifying protein-protein interactions.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. store.sangon.com [store.sangon.com]
- 4. apexbt.com [apexbt.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface protein biotinylation [protocols.io]
- 9. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 10. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. store.sangon.com [store.sangon.com]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
Flow cytometry analysis of cell surface biotinylation
An Application Note and Protocol for the Flow Cytometry Analysis of Cell Surface Biotinylation
Introduction
The study of cell surface proteins is fundamental to understanding cellular processes such as signal transduction, cell adhesion, and immune responses. A powerful technique for investigating the cell surface proteome is biotinylation, which involves the covalent labeling of surface proteins with biotin. When coupled with flow cytometry, this method allows for the sensitive and quantitative analysis of the total protein population on the plasma membrane of living cells. This application note provides a detailed protocol for the biotinylation of cell surface proteins and their subsequent detection and quantification using fluorophore-conjugated streptavidin and flow cytometry.
The core of this technique relies on N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amines (-NH2) present in the side chains of lysine residues and the N-termini of proteins to form stable amide bonds.[1] Specifically, sulfonated versions of these reagents, such as Sulfo-NHS-Biotin, are water-soluble and membrane-impermeant due to their charge, ensuring that only proteins on the outer surface of the plasma membrane are labeled.[2] Following biotinylation, the cells are stained with a fluorophore-conjugated streptavidin, which has an exceptionally high affinity for biotin, enabling the detection and quantification of the labeled surface proteins by flow cytometry.[3][4][5] This approach is valuable for monitoring changes in global cell surface protein expression in response to various treatments or cellular states.
Principle of the Assay
The workflow for cell surface biotinylation followed by flow cytometry analysis is a multi-step process. First, live cells in suspension are washed to remove any amine-containing media. The cells are then incubated with a membrane-impermeable Sulfo-NHS-biotin reagent, which covalently attaches biotin to accessible primary amines on extracellular domains of surface proteins. The reaction is then quenched to stop further biotinylation. Finally, the biotinylated cells are stained with a fluorophore-conjugated streptavidin and analyzed on a flow cytometer. The resulting fluorescence intensity is directly proportional to the abundance of biotinylated proteins on the cell surface.
Caption: Principle of cell surface biotinylation and detection.
Materials and Reagents
-
Cells of interest (suspension or adherent)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free, ice-cold
-
Biotinylation Buffer: PBS, pH 8.0, ice-cold
-
EZ-Link™ Sulfo-NHS-LC-Biotin (or similar membrane-impermeant biotinylation reagent)
-
Quenching Buffer: PBS containing 100 mM glycine, ice-cold[1][6]
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 1-2% Bovine Serum Albumin (BSA) or 5% Fetal Bovine Serum (FBS)
-
Fluorophore-conjugated Streptavidin (e.g., Streptavidin-FITC, -PE, or -APC)[7][8]
-
Fixable Viability Dye (optional)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Protocol
This protocol is optimized for cells in suspension. Adherent cells should be gently detached using a non-enzymatic cell dissociation solution before starting the protocol.
Caption: Experimental workflow for flow cytometry analysis.
1. Cell Preparation: a. Harvest cells and count them. b. Wash the cells three times with 1 mL of ice-cold PBS to completely remove any amine-containing culture media.[1] Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash. c. After the final wash, resuspend the cell pellet in ice-cold Biotinylation Buffer (PBS, pH 8.0) at a concentration of 1-10 x 10^6 cells/mL.
2. Cell Surface Biotinylation: a. Prepare a fresh solution of Sulfo-NHS-LC-Biotin in the Biotinylation Buffer. A final concentration of 0.1-0.5 mg/mL is a good starting point. b. Add the biotin solution to the cell suspension. c. Incubate for 30 minutes on ice or at 4°C with gentle rocking.[2][6] This reduces the internalization of the biotin reagent.[1]
3. Quenching: a. To stop the biotinylation reaction, add ice-cold Quenching Buffer to the cell suspension to a final glycine concentration of 100 mM.[1] b. Incubate for 10-15 minutes on ice.[2][9] c. Wash the cells three times with 1 mL of ice-cold FACS Buffer.
4. Staining with Streptavidin-Fluorophore: a. Resuspend the quenched and washed cells in 100 µL of FACS Buffer. b. Add the fluorophore-conjugated streptavidin at the manufacturer's recommended concentration or a previously titrated optimal concentration.[3] A typical starting concentration is 1-5 µg/mL.[7] c. Incubate for 30 minutes at 4°C, protected from light.[10][11] d. Wash the cells twice with 1 mL of FACS Buffer to remove unbound streptavidin.
5. Flow Cytometry Analysis: a. Resuspend the final cell pellet in 300-500 µL of FACS Buffer. b. Analyze the samples on a flow cytometer. Be sure to include the following controls: i. Unstained Cells: To set the baseline fluorescence. ii. Cells + Streptavidin-Fluorophore only (No Biotin): To check for non-specific binding of streptavidin. iii. Biotinylated cells (No Streptavidin-Fluorophore): To ensure there is no autofluorescence induced by the biotinylation process.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized to compare the levels of cell surface biotinylation between different experimental groups. The Mean Fluorescence Intensity (MFI) is a key metric for this comparison.
| Sample Group | Treatment | Mean Fluorescence Intensity (MFI) | Standard Deviation | Fold Change vs. Control |
| Control | No Biotin | 50 | ± 5 | - |
| Control | Biotinylated | 5,000 | ± 250 | 1.0 |
| Experimental | Drug A | 10,000 | ± 600 | 2.0 |
| Experimental | Drug B | 2,500 | ± 180 | 0.5 |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background/High MFI in "No Biotin" Control | Inefficient quenching of the biotinylation reagent. | Ensure quenching buffer is fresh and at the correct concentration (100 mM glycine). Increase quenching time to 15-20 minutes.[1][6] |
| Non-specific binding of streptavidin. | Increase the concentration of BSA or serum in the FACS buffer. Ensure adequate washing steps after staining. Perform a titration of the streptavidin conjugate to find the optimal concentration.[3] | |
| Endogenous biotin in cells or media. | Ensure thorough washing of cells to remove all traces of culture medium, which may contain biotin.[12] | |
| Low Signal/Low MFI in Biotinylated Samples | Inactive biotinylation reagent. | Sulfo-NHS esters are moisture-sensitive.[13] Prepare the biotin solution immediately before use. Store the powdered reagent desiccated at -20°C. |
| Inefficient biotinylation reaction. | Ensure the pH of the biotinylation buffer is between 7.5 and 8.5 for optimal NHS ester reactivity.[1] Confirm that there are no primary amines (e.g., from Tris buffer or media) in the biotinylation step.[1] | |
| Insufficient surface protein expression. | The cell type may have a low abundance of surface proteins. Increase the number of cells used in the assay. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Carefully count cells before starting the protocol and ensure equal cell numbers are used for each sample. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of cell suspensions and reagents. | |
| Cell clumping. | Add 2-5 mM EDTA to the FACS buffer to prevent cell aggregation.[11] Gently vortex or pipette mix before analysis. | |
| Intracellular Staining Detected | Compromised cell membrane integrity. | Perform all steps on ice or at 4°C to maintain membrane integrity.[14] Use a viability dye to exclude dead or dying cells from the analysis, as they can be permeable to the biotin reagent. |
| Biotin reagent is membrane-permeable. | Confirm you are using a Sulfo-NHS-biotin reagent, which is charged and membrane-impermeant.[2][15] Non-sulfonated NHS-biotin can cross the cell membrane.[15] |
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Surface protein biotinylation [protocols.io]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Can live cells be imaged using streptavidin conjugates? | AAT Bioquest [aatbio.com]
- 6. Cell surface biotinylation [protocols.io]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.wmich.edu [med.wmich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotinylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard incubation conditions (time and temperature) for biotinylating a protein with an NHS-ester biotin reagent?
A1: Standard protocols often recommend incubating the reaction for 2 hours at room temperature or overnight at 4°C.[1][2] However, the optimal conditions can vary significantly depending on the protein's stability and the desired degree of labeling. For sensitive proteins, a shorter incubation time on ice (e.g., 2 hours) is a good starting point.[1]
Q2: How does temperature affect the biotinylation reaction?
A2: Temperature influences both the reaction rate and protein stability. Higher temperatures (e.g., room temperature, ~20-25°C) increase the reaction rate, allowing for shorter incubation times.[1] However, this can also lead to protein degradation or aggregation if the protein is not thermally stable. Lower temperatures (e.g., 4°C) slow down the reaction but can help maintain the protein's structural integrity, making it suitable for longer, overnight incubations.[3] The stability of the biotin-avidin or streptavidin complex itself is very high and generally not a concern during the labeling reaction.[4][5][6][7][8]
Q3: How does incubation time impact the efficiency of biotinylation?
A3: Longer incubation times generally lead to a higher degree of biotinylation, but this can plateau once the accessible reactive sites on the protein are saturated.[9] It's crucial to optimize the incubation time to achieve sufficient labeling without causing undesirable effects like protein precipitation or loss of biological activity due to over-modification.[10][11] In some systems, like proximity labeling, increasing the reaction time can expand the labeling radius, which may or may not be desirable.[12]
Q4: What is the recommended molar ratio of biotin to protein?
A4: The optimal molar coupling ratio of biotin reagent to protein is key to controlling the extent of biotinylation. A common starting point for proteins at a concentration of 2-10 mg/mL is a ≥12-fold molar excess of biotin. For more dilute protein samples (≤ 2 mg/mL), a ≥20-fold molar excess is often recommended.[1] However, this should be empirically determined for each specific protein and application.
Q5: Can the reaction buffer affect the biotinylation process?
A5: Absolutely. Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with NHS-ester biotin reagents, thereby quenching the reaction and reducing labeling efficiency.[10][13] It is recommended to use non-amine-containing buffers like phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 7.0-8.5.[3][14][15]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of biotinylation incubation time and temperature.
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotinylation | Suboptimal Incubation Time/Temperature: The reaction may not have proceeded long enough or at a suitable temperature. | Increase the incubation time (e.g., from 2 hours to 4 hours at room temperature, or overnight at 4°C). If the protein is stable, consider increasing the temperature from 4°C to room temperature to speed up the reaction.[2][13] |
| Inactive Biotin Reagent: The biotin reagent may have hydrolyzed due to moisture. | Prepare a fresh stock solution of the biotin reagent immediately before use. Ensure the reagent is stored properly in a desiccated environment.[10][15] | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer is quenching the reaction. | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer (pH 7.0-8.5) using dialysis or a desalting column before starting the biotinylation reaction.[10][13][15] | |
| Protein Precipitation during or after Biotinylation | Over-modification: Excessive biotinylation can alter the protein's isoelectric point and solubility, leading to aggregation. | Reduce the molar excess of the biotin reagent. Decrease the incubation time or lower the reaction temperature to slow down the reaction and achieve a lower degree of labeling.[10][16] |
| Protein Instability: The protein may be unstable under the chosen incubation conditions (temperature or pH). | If incubating at room temperature, switch to 4°C or on ice for a longer duration. Ensure the buffer pH is optimal for your protein's stability. | |
| Inconsistent Biotinylation Results Between Batches | Variability in Reaction Conditions: Minor differences in incubation time, temperature, or reagent preparation can lead to batch-to-batch variation. | Standardize all parameters of the protocol, including precise timing of the incubation, consistent temperature control, and fresh preparation of reagents for each batch. If possible, biotinylate a larger batch to be used across multiple experiments.[2] |
| Incomplete Removal of Excess Biotin: Residual, unreacted biotin can interfere with downstream applications. | Improve the purification step after the reaction. Increase the number of dialysis changes or use a desalting column appropriate for the protein's size.[2] | |
| Loss of Protein's Biological Activity | Modification of Critical Residues: Biotin may have attached to amino acids within the protein's active or binding site. | Reduce the extent of biotinylation by lowering the biotin-to-protein molar ratio or shortening the incubation time. Alternatively, consider using a biotinylation reagent that targets a different functional group (e.g., sulfhydryls instead of primary amines) that is less likely to be in the active site.[8][13][17] |
Data Summary Tables
Table 1: General Incubation Conditions for Amine-Reactive Biotinylation (NHS-Esters)
| Condition | Temperature | Incubation Time | Notes |
| Standard | Room Temperature (20-25°C) | 30 minutes - 2 hours | Faster reaction rate.[1][18] |
| For Sensitive Proteins | On Ice or 4°C | 2 hours - Overnight | Slower reaction, helps preserve protein integrity.[1] |
Table 2: Examples of Optimized Incubation Times in Specific Biotinylation Workflows
| Application | System | Parameter Optimized | Original Time | Optimized Time | Reference |
| Proteomics Sample Prep | Streptavidin (SA) Bead Enrichment | Enrichment of Biotinylated Proteins | Overnight | 2 - 4 hours | [19][20] |
| Proximity Labeling | Biotin-Tyramide Reaction | Labeling of Proximal Proteins | N/A (requires optimization) | 1 - 7 minutes | [12] |
| Cell Surface Labeling | Gram-positive Bacteria | Biotinylation Duration | 2 hours | 60 minutes | [9] |
| In Vitro Enzymatic | BirA Biotinylation | Biotinylation Reaction | N/A (protocol specific) | 1 hour at 30°C | [1] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylation of a Purified Protein using an NHS-Ester
-
Buffer Exchange: Ensure the purified protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[1][10]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the aqueous reaction buffer.[13][21] For water-soluble Sulfo-NHS esters, dissolve directly in the reaction buffer.[1]
-
Calculate Reagent Amount: Determine the volume of biotin solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess over the protein).[1]
-
Incubation: Add the calculated amount of biotin reagent to the protein solution. Incubate the reaction. For initial optimization, you can test two conditions:
-
Room Temperature: Incubate for 2 hours.[1]
-
Cold: Incubate for 4 hours to overnight at 4°C.
-
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 10-100 mM. Incubate for 15-30 minutes.[1]
-
Remove Excess Biotin: Purify the biotinylated protein from excess, unreacted biotin and quenching reagent using a desalting column or dialysis.[21]
-
Verification: Determine the degree of biotinylation using an assay such as the HABA assay to ensure reproducibility.[22][23]
Visualizations
Caption: Workflow for protein biotinylation with key optimization and analysis steps.
Caption: A logical diagram for troubleshooting common biotinylation issues.
References
- 1. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]
- 5. What is Biotinylation? | BroadPharm [broadpharm.com]
- 6. Extremely high thermal stability of streptavidin and avidin upon biotin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Biotinylation Reagents [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. sartorius.com [sartorius.com]
- 19. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. Biotinylation - Wikipedia [en.wikipedia.org]
- 23. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
Common mistakes to avoid in Sulfo-NHS-Biotin experiments
Welcome to the technical support center for Sulfo-NHS-Biotin experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their biotinylation workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Sulfo-NHS-Biotin labeling reactions?
The optimal pH range for reacting Sulfo-NHS-Biotin with primary amines (like those on proteins) is between 7 and 9.[1][2][3][4][5][6][7] It is crucial to avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the biotin reagent.[1][2][8][9] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly recommended buffer.[2][8][10]
Q2: How should I store and handle the Sulfo-NHS-Biotin reagent?
Sulfo-NHS-Biotin is sensitive to moisture.[1][2][3][8] It should be stored at -20°C with a desiccant.[1][2][3][8][10] Before opening the vial, it is essential to let it equilibrate to room temperature to prevent moisture condensation.[2][8][10]
Q3: Can I prepare a stock solution of Sulfo-NHS-Biotin?
No, it is strongly advised not to prepare stock solutions for storage.[1][2][8] The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis in aqueous solutions, which renders the reagent inactive.[1][2][4][8] Therefore, you should dissolve the reagent immediately before use and discard any unused portion of the reconstituted reagent.[2][8]
Q4: How do I stop or quench the biotinylation reaction?
The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[3][10][11] For example, washing cells with a solution of PBS containing 100mM glycine will quench the reaction.[10]
Q5: How can I remove excess, unreacted Sulfo-NHS-Biotin after the labeling reaction?
Excess and hydrolyzed biotin reagent can be removed using methods like dialysis or gel filtration (desalting).[1][3][5][8] These techniques are suitable for separating the small biotin molecules (MW 443.43 Da) from larger proteins.[2]
Troubleshooting Guide
Low or No Biotinylation
| Possible Cause | Recommended Solution |
| Presence of primary amines in the buffer (e.g., Tris, Glycine) | Exchange the protein sample into an amine-free buffer like PBS (pH 7.2-8.0) using dialysis or a desalting column before starting the biotinylation reaction.[2][8][9] |
| Hydrolyzed/Inactive Reagent | Always use freshly prepared Sulfo-NHS-Biotin solution.[1][2][8] Ensure the reagent is stored properly at -20°C with a desiccant and warmed to room temperature before opening to prevent moisture contamination.[2][8][10] |
| Insufficient Molar Excess of Biotin Reagent | Increase the molar ratio of Sulfo-NHS-Biotin to your protein. The optimal ratio is dependent on the protein concentration and the number of available primary amines, and may require empirical optimization.[2][8][10] |
| Limited Accessible Primary Amines on the Target Molecule | If the target protein has few accessible primary amines (lysine residues, N-terminus), consider using a biotinylation reagent that targets a different functional group.[8][12] |
| Incorrect Reaction pH | Ensure the reaction buffer pH is within the optimal range of 7-9. The reaction rate is slower at lower pH values.[1][3][4][5] |
Low Protein Recovery After Purification
| Possible Cause | Recommended Solution |
| Protein Precipitation | Some proteins may be unstable under the reaction conditions. Try performing the incubation on ice for a longer duration (e.g., 2 hours) instead of at room temperature.[3][5][8] |
| Improper Use of Desalting Column | Ensure the desalting column is properly equilibrated and that the sample volume is within the recommended range for the column size. For very small or large volumes, consider alternative methods like dialysis.[2][8][13] |
| Protein Adsorption to Tubes or Column Resin | Use low-protein-binding microcentrifuge tubes. Pre-condition the desalting column with a generic protein solution (like BSA) if non-specific binding is suspected, followed by thorough washing. |
High Background or Non-Specific Binding in Downstream Applications
| Possible Cause | Recommended Solution |
| Insufficient Removal of Excess Biotin | Ensure thorough removal of all non-reacted and hydrolyzed biotin reagent by dialysis or gel filtration before performing assays like the HABA assay or using avidin/streptavidin for detection.[8][14] |
| Non-specific Binding of Avidin/Streptavidin | Avidin can exhibit non-specific binding due to its high isoelectric point and glycosylation. Using streptavidin, which is non-glycosylated, can reduce this issue.[15] Increasing the salt concentration in buffers can also help minimize non-specific avidin binding.[16] |
| Endogenous Biotin in Samples | Cell and tissue lysates may contain endogenous biotinylated proteins.[15][17] To mitigate this, a biotin blocking step can be performed before incubation with streptavidin conjugates.[15] |
Quantitative Data Summary
Table 1: Recommended Molar Excess of Sulfo-NHS-Biotin for Antibody Labeling
| Protein Concentration | Molar Excess of Biotin | Resulting Biotin Molecules per Antibody |
| 1-10 mg/mL | 20-fold | 4-6 |
| 50-200 µg/mL | 50-fold | 1-3 |
| Data compiled from product literature. The degree of labeling can vary between proteins and should be optimized empirically.[2][8][10][13] |
Table 2: Sulfo-NHS-Biotin Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | Reaction efficiency is higher at slightly alkaline pH.[1][2][3][4][5] |
| Temperature | Room Temperature or 4°C (on ice) | Room temperature reactions are faster.[3][5][8] |
| Incubation Time | 30-60 minutes at Room Temperature | Longer incubation (e.g., 2 hours) is recommended for reactions on ice.[3][5][8] |
| Quenching Agent | Tris, Glycine, or other primary amine-containing buffers | Typically used at concentrations of 25-100 mM.[3][10] |
Table 3: Hydrolysis Half-life of Sulfo-NHS-LC-Biotin
| pH | Half-life |
| > 8.0 | < 15 minutes |
| < 6.5 | > 2 hours |
| This data highlights the importance of preparing the reagent fresh and performing the reaction promptly, especially at alkaline pH.[18] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
-
Buffer Exchange: Ensure your protein (1-10 mg) is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[2][8]
-
Prepare Sulfo-NHS-Biotin: Immediately before use, warm the vial of Sulfo-NHS-Biotin to room temperature.[2][8] Prepare a 10 mM solution by dissolving 2.2 mg of the reagent in 500 µL of ultrapure water.[2]
-
Calculate Reagent Volume: Determine the volume of the 10 mM Sulfo-NHS-Biotin solution needed to achieve the desired molar excess (e.g., 20-fold for a 2 mg/mL IgG solution).[8][10]
-
Reaction: Add the calculated volume of Sulfo-NHS-Biotin solution to your protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][5][8]
-
Purification: Remove excess, non-reacted biotin using a desalting column or dialysis against PBS.[1][5][8] The biotinylated protein is now ready for use or storage.
Protocol 2: HABA Assay for Biotin Quantification
Note: This protocol assumes the use of a standard spectrophotometer. The biotinylated protein must be purified from free biotin before starting.[8][14]
-
Reagent Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves mixing a stock HABA solution with an avidin solution in PBS.[8][14]
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin). This reading should be between 0.9 and 1.3.[8][14][19]
-
Sample Measurement: Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix well.
-
Final Reading: Measure the absorbance at 500 nm again once the value stabilizes. Record this as A500 HABA/Avidin/Biotin Sample.[14]
-
Calculation: Use the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex (ε = 34,000 M-1cm-1) to calculate the concentration of biotin in your sample.[14][20] From this, the molar ratio of biotin to protein can be determined.
Visual Guides
Caption: Standard workflow for protein biotinylation using Sulfo-NHS-Biotin.
Caption: Troubleshooting decision tree for low biotinylation efficiency.
References
- 1. store.sangon.com [store.sangon.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 7. selectscience.net [selectscience.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 16. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avidin and Streptavidin Conjugates—Section 7.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Biotinylation in the Presence of Primary Amine-Containing Buffers
This technical support center provides guidance for researchers encountering issues with biotinylation experiments, specifically focusing on the interference caused by primary amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: Why is Tris buffer problematic for my biotinylation reaction?
A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine group.[1] When using N-hydroxysuccinimide (NHS) ester-based biotinylation reagents, which are the most common type, the primary amine in Tris will compete with the primary amines on your target molecule (e.g., lysine residues on a protein).[1][2] This competition reduces the efficiency of your intended biotinylation and can lead to the consumption of your biotinylation reagent by the buffer itself.[1]
Q2: What are the typical signs that Tris buffer is interfering with my experiment?
A2: The most common signs of interference from Tris buffer include:
-
Low Biotinylation Efficiency: Your target molecule is labeled with fewer biotin molecules than expected.
-
High Background Signal: This can be caused by the presence of a large amount of biotinylated Tris in your sample, which can interfere with downstream detection steps.[3]
-
Inconsistent Results: The degree of biotinylation may vary significantly between experiments due to the competitive and often uncontrolled reaction with the buffer.
Q3: Can I ever use Tris buffer for biotinylation?
A3: While it is strongly recommended to avoid Tris with NHS-ester chemistry, there are specific exceptions:[2]
-
Enzymatic Biotinylation: Methods using enzymes like BirA ligase to attach biotin to a specific recognition sequence (e.g., AviTag) are not affected by Tris buffer.[4][5]
-
Quenching Agent: Tris buffer can be intentionally added after the biotinylation reaction is complete to quench any remaining unreacted NHS-ester reagent.[6]
Q4: What are suitable alternative buffers for NHS-ester biotinylation?
A4: Amine-free buffers are essential for efficient NHS-ester biotinylation. Recommended alternatives include:
-
Phosphate-Buffered Saline (PBS): A widely used and generally compatible buffer.[1][5]
-
HEPES: Another commonly used buffer that is free of primary amines.[7]
-
Bicarbonate/Carbonate Buffer: Effective for reactions that require a slightly alkaline pH (pH 8.0-9.0) to enhance the reactivity of primary amines.
-
MES Buffer: Particularly useful for carboxyl-reactive biotinylation using EDC, which requires a pH of 4.5-5.5 and the absence of both primary amines and carboxyl groups.[2][8]
Troubleshooting Guides
Problem 1: Low or No Biotinylation of the Target Molecule
| Possible Cause | Suggested Solution |
| Presence of primary amines in the buffer (e.g., Tris, glycine) | Perform buffer exchange to an amine-free buffer such as PBS or HEPES before starting the biotinylation reaction. This can be done using dialysis or desalting columns.[1] |
| Inactive biotinylation reagent | The NHS-ester on the biotinylation reagent can hydrolyze, especially in aqueous solutions. Use a fresh vial of the reagent or prepare the stock solution immediately before use. |
| Insufficient molar excess of biotin reagent | Increase the molar ratio of the biotinylation reagent to your target molecule. A 20-fold molar excess is a common starting point, but this may need to be optimized.[5][7] |
| Suboptimal pH of the reaction buffer | For NHS-ester reactions targeting primary amines, the pH should ideally be between 7 and 9.[2] |
| Protein concentration is too low | Higher protein concentrations (1-10 mg/mL) are generally more efficient for biotinylation.[5] |
Problem 2: High Background in Downstream Applications (e.g., Western Blot, ELISA)
| Possible Cause | Suggested Solution |
| Incomplete removal of unreacted biotin | Ensure thorough removal of excess, unreacted biotin after the reaction is complete. This can be achieved through dialysis, gel filtration, or the use of desalting columns.[7] |
| Non-specific binding | In assays like ELISA or Western blotting, non-specific binding can be a source of high background. Use appropriate blocking buffers (ensure they are biotin-free, as milk can contain endogenous biotin). Adding a detergent like Tween-20 to wash buffers can also help.[3][9] |
| Biotinylated buffer components | If Tris or another primary amine-containing buffer was present, it may have become biotinylated, leading to a high background. Thorough buffer exchange before and after the reaction is crucial. |
Experimental Protocols
Protocol 1: Buffer Exchange to Remove Primary Amines
This protocol describes the removal of Tris or other interfering buffers using a desalting column.
-
Equilibrate the Column: Equilibrate a desalting column (e.g., Sephadex G-25) with an amine-free buffer like PBS (pH 7.4).[7]
-
Apply Sample: Load your protein sample, which is in the Tris-containing buffer, onto the column.[7]
-
Elute: Elute the protein with the amine-free buffer. The larger protein will pass through the column more quickly than the smaller buffer molecules.[7]
-
Collect Fractions: Collect the fractions containing your protein. You can monitor the protein concentration of the fractions using a spectrophotometer at 280 nm.
Protocol 2: General Protein Biotinylation using NHS-Ester Chemistry
-
Prepare Protein: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF.[10]
-
Reaction Incubation: Add a calculated molar excess of the biotin reagent to the protein solution. A common starting point is a 20-fold molar excess.[7] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][10]
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.
-
Remove Excess Biotin: Purify the biotinylated protein from unreacted biotin and quenching buffer using dialysis or a desalting column.[7]
Visualizations
Caption: Interference of Tris buffer in NHS-ester biotinylation.
Caption: Troubleshooting workflow for low biotinylation efficiency.
References
- 1. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 2. Biotinylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Troubleshooting Pull-Down Assays with Biotinylated Proteins
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with non-specific binding in pull-down assays using biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in a biotin pull-down assay?
High background in biotin pull-down assays can stem from several factors that lead to the unintended binding of proteins to the streptavidin beads or the biotinylated bait protein. Identifying the source of this non-specific binding is the first step toward optimizing your experiment for cleaner results.
Primary Causes:
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to the surfaces of the streptavidin-coated beads through hydrophobic or charge-based interactions.[1]
-
Endogenously Biotinylated Proteins: Many cells naturally contain biotinylated proteins, such as carboxylases, which will bind to streptavidin beads and contribute to background.[2][3]
-
Contaminants in Lysate: Complex biological samples like cell lysates contain a high concentration of various proteins and other molecules that can stick to the beads.[4]
-
Excessive Bait Protein: Using too much biotinylated bait protein can lead to its non-specific binding to the beads, which in turn can trap other proteins.
-
Inadequate Blocking: Insufficient blocking of the streptavidin beads leaves open sites for non-specific protein attachment.[5][6]
-
Ineffective Washing: Wash steps that are not stringent enough will fail to remove weakly interacting, non-specific proteins.[5][7]
-
Antibody-Related Issues (for antibody-based pull-downs): If using a biotinylated antibody, the antibody itself might be of low specificity, or used at too high a concentration, leading to off-target binding.[4]
Q2: How can I reduce non-specific binding to streptavidin beads?
Several strategies can be employed to minimize the unwanted binding of proteins to your streptavidin beads, thereby increasing the specificity of your pull-down assay.
Key Strategies:
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[8][9] Before adding your biotinylated bait, incubate your cell lysate with unconjugated beads to capture these "sticky" proteins.[8][9]
-
Blocking the Beads: Thoroughly block the streptavidin beads to saturate any non-specific binding sites.[5][6] Common blocking agents include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[5][10][11][12] For certain applications, synthetic blocking agents like PVP or PEG can also be effective.[11]
-
Optimize Washing Conditions: Increase the stringency of your wash buffers to disrupt weak, non-specific interactions.[5][7][13] This can be achieved by increasing the salt concentration or adding non-ionic detergents.[13]
-
Use of Competitor DNA/RNA: When working with biotinylated DNA or RNA probes, adding non-specific competitor DNA (like salmon sperm DNA) or RNA (like yeast tRNA) can help reduce the binding of non-target nucleic acid-binding proteins.[5][14]
-
Block Unbound Streptavidin Sites: After incubating your biotinylated bait with the beads, perform a wash step with free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[6][13]
Q3: What are the optimal concentrations for blocking agents and wash buffer components?
The ideal concentrations for blocking agents and wash buffer components can vary depending on the specific proteins and interactions being studied. However, here are some generally accepted starting points for optimization.
Table 1: Recommended Concentrations for Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common choice, but check for biotin contamination in your BSA source.[15] |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but avoid when detecting phosphoproteins or using biotin-based detection systems.[11] |
| Casein | 1% (w/v) | Can be more effective than BSA or gelatin in some cases.[10] |
| Fish Gelatin | 0.1-0.5% (w/v) | Good for reducing cross-reactivity with mammalian antibodies.[11] |
| Polyvinylpyrrolidone (PVP) | 1% (w/v) | A synthetic polymer option.[11] |
| Polyethylene Glycol (PEG) | 1% (w/v) | Another synthetic polymer option.[11] |
Table 2: Recommended Concentrations for Wash Buffer Additives
| Additive | Typical Concentration Range | Purpose |
| NaCl or KCl | 150 mM - 500 mM | Increases stringency to disrupt electrostatic interactions.[13] |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent to reduce hydrophobic interactions.[2] |
| NP-40 (Igepal CA-630) | 0.1% - 0.5% (v/v) | Non-ionic detergent. |
| Triton X-100 | 0.1% - 1% (v/v) | Non-ionic detergent. |
| Sodium Deoxycholate | 0.1% - 0.5% (w/v) | Ionic detergent, increases stringency. |
| SDS | 0.01% - 0.1% (w/v) | Ionic detergent, use with caution as it can disrupt specific interactions. |
| Urea | 1 M - 2 M | Chaotropic agent for very stringent washing, bead compatibility should be checked.[2] |
Q4: How does the level of protein biotinylation affect my pull-down assay?
The degree of biotinylation can significantly impact the outcome of your pull-down experiment. Both under- and over-biotinylation can be problematic.
-
Under-biotinylation: If your protein of interest has too few biotin molecules attached, its binding to the streptavidin beads will be inefficient, leading to low yield of your target complex.
-
Over-biotinylation: Attaching too many biotin molecules can have several negative consequences:
It is recommended to perform minimal biotinylation and optimize the protein-to-biotin ratio to ensure that the protein's activity is retained.[16]
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
This protocol describes a crucial step to minimize non-specific binding by removing proteins that adhere to the affinity resin.
-
Prepare your cell lysate according to your standard protocol.[8][18] Keep the lysate on ice.
-
For each pull-down reaction, add an appropriate amount of streptavidin beads (e.g., 20-30 µL of bead slurry) to a microcentrifuge tube.
-
Wash the beads three times with an ice-cold lysis buffer without protease inhibitors. To wash, add the buffer, gently vortex, centrifuge briefly to pellet the beads, and then carefully aspirate the supernatant.
-
After the final wash, resuspend the beads in a small volume of lysis buffer.
-
Add your cell lysate to the washed beads and incubate with gentle rotation for 30-60 minutes at 4°C.[18]
-
Pellet the beads by centrifugation (e.g., 10,000 x g for 30 seconds at 4°C) or by using a magnetic rack if using magnetic beads.[8][18]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. This pre-cleared lysate is now ready for the pull-down assay with your biotinylated bait protein.
Protocol 2: Optimized Washing Steps for Reduced Background
This protocol provides a series of stringent washes to remove non-specifically bound proteins after the pull-down incubation.
-
Following the incubation of your pre-cleared lysate with the biotinylated bait and streptavidin beads, pellet the beads using a centrifuge or magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash 1 & 2 (Low Salt): Add 500 µL of a low-salt wash buffer (e.g., lysis buffer containing 150 mM NaCl and 0.1% Tween-20). Resuspend the beads and incubate for 5 minutes with rotation at 4°C. Pellet the beads and discard the supernatant. Repeat this step.
-
Wash 3 & 4 (High Salt): Add 500 µL of a high-salt wash buffer (e.g., lysis buffer containing 500 mM NaCl and 0.1% Tween-20). Resuspend the beads and incubate for 5 minutes with rotation at 4°C. Pellet the beads and discard the supernatant. Repeat this step.
-
Wash 5 (Final Wash): Add 500 µL of a final wash buffer without detergent (e.g., PBS or TBS) to remove any residual salt and detergent. Resuspend the beads, pellet them, and carefully remove all of the supernatant.
-
The beads are now ready for elution.
Visual Guides
Caption: Workflow for a biotin pull-down assay with troubleshooting loops.
Caption: Specific vs. non-specific interactions in a pull-down assay.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 7. synapsewaves.com [synapsewaves.com]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. usbio.net [usbio.net]
Sulfo-NHS-Biotin Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Sulfo-NHS-Biotin, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should Sulfo-NHS-Biotin be stored upon receipt?
A1: Sulfo-NHS-Biotin is sensitive to moisture.[1][2][3][4] Upon receipt, it is crucial to store the vial of the reagent at -20°C, and it should be kept with a desiccant to prevent degradation.[1][2][3][4]
Q2: What is the proper way to handle the reagent before use?
A2: To prevent moisture from condensing onto the product, the vial must be equilibrated to room temperature before opening.[1][2][3][4]
Q3: Can I prepare a stock solution of Sulfo-NHS-Biotin for later use?
A3: No, it is strongly advised not to prepare stock solutions for storage.[1][2][3][5] The N-hydroxysuccinimide (NHS) ester moiety is prone to hydrolysis in aqueous solutions, which renders the reagent inactive.[1][2][3][5] Therefore, you should only dissolve the amount of reagent needed immediately before your experiment.[1][2][3] Any unused reconstituted reagent should be discarded.[1][2][3][5]
Q4: What is the stability of Sulfo-NHS-Biotin in aqueous solutions?
A4: The stability of Sulfo-NHS-Biotin in aqueous solutions is highly dependent on the pH. The rate of hydrolysis of the NHS ester increases as the pH increases.[5] It is significantly more stable at acidic to neutral pH than at basic pH. For instance, the hydrolysis half-life is over 2 hours at a pH below 6.5, but it drops to less than 15 minutes at a pH above 8.0.[1]
Q5: What buffers should be avoided when working with Sulfo-NHS-Biotin?
A5: You must avoid buffers that contain primary amines, such as Tris or glycine.[1][2][3] These buffers will compete with the intended target molecules for reaction with the Sulfo-NHS-Biotin, significantly reducing the efficiency of your biotinylation reaction.[1][2][3] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly recommended buffer.[1]
Data Summary: Stability of Sulfo-NHS-Biotin
| Condition | Parameter | Value | Reference |
| Solid Form | Storage Temperature | -20°C | [1][2][3][4] |
| Storage Requirement | With desiccant | [1][2][3][4] | |
| Aqueous Solution | Hydrolysis Half-life at pH < 6.5 | > 2 hours | [1] |
| Hydrolysis Half-life at pH 7 | Several hours | [6] | |
| Hydrolysis Half-life at pH 8.0 | < 15 minutes | [1] | |
| Hydrolysis Half-life at pH 9 | Minutes | [6] |
Experimental Protocols
Protocol for Assessing the Activity of Sulfo-NHS-Biotin
This protocol provides a method to indirectly assess the activity of your Sulfo-NHS-Biotin reagent by performing a trial biotinylation of a standard protein and quantifying the incorporation of biotin using the HABA assay.
Materials:
-
Sulfo-NHS-Biotin reagent
-
Bovine Serum Albumin (BSA) at 10 mg/mL in PBS (pH 7.4)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Allow the Sulfo-NHS-Biotin vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve a small amount of Sulfo-NHS-Biotin in PBS to a final concentration of 10 mM.
-
-
Biotinylation Reaction:
-
In a microcentrifuge tube, mix 100 µL of the 10 mg/mL BSA solution with a 20-fold molar excess of the freshly prepared 10 mM Sulfo-NHS-Biotin solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching the Reaction:
-
Add 10 µL of Quenching Buffer to the reaction mixture to stop the biotinylation process by reacting with any excess Sulfo-NHS-Biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove unreacted and hydrolyzed biotin reagent using a desalting column according to the manufacturer's instructions. This step is crucial for accurate quantification in the HABA assay.[1]
-
-
Quantification of Biotin Incorporation (HABA Assay):
-
Follow the standard protocol for the HABA/Avidin assay to determine the moles of biotin per mole of BSA. A low level of incorporation may indicate degradation of the Sulfo-NHS-Biotin reagent.[3]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Degraded Sulfo-NHS-Biotin Reagent: The reagent may have been exposed to moisture or stored improperly. | Purchase a new vial of the reagent and store it correctly at -20°C with a desiccant. Always allow the vial to reach room temperature before opening.[1][2][3][4] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are interfering with the reaction.[1][2][3] | Perform a buffer exchange into an amine-free buffer such as PBS before starting the biotinylation reaction.[1] | |
| Insufficient Molar Excess of Reagent: The ratio of Sulfo-NHS-Biotin to the target molecule is too low. | Increase the molar excess of the biotinylation reagent. For dilute protein solutions, a higher molar excess is generally required.[7] | |
| Hydrolyzed Reagent: The reconstituted Sulfo-NHS-Biotin solution was not used immediately. | Always prepare the Sulfo-NHS-Biotin solution fresh and use it without delay.[1][2][3][5] Discard any unused solution.[1][2][3][5] | |
| High Background Signal | Inefficient Removal of Excess Biotin: Unreacted biotin is interfering with downstream applications. | Ensure thorough removal of all non-reacted and hydrolyzed biotin reagent by using desalting columns or dialysis after the quenching step.[1] |
| Non-specific Binding: The biotinylated protein is binding non-specifically to other components. | Include appropriate blocking steps in your downstream assays (e.g., using BSA or non-fat dry milk for western blots). |
Visual Guides
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting flowchart for biotinylation.
References
- 1. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Sulfo-NHS-Biotin vs. Cleavable Biotinylation Reagents
In the realm of molecular biology and proteomics, the biotinylation of proteins is a cornerstone technique for a myriad of applications, including affinity purification, immunoassays, and cell surface labeling. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective comparison between the workhorse non-cleavable reagent, Sulfo-NHS-Biotin, and a prominent cleavable alternative, Sulfo-NHS-SS-Biotin, supported by experimental data and detailed protocols for the modern researcher.
Executive Summary
Sulfo-NHS-Biotin is an amine-reactive, water-soluble reagent that forms a highly stable and irreversible amide bond with primary amines on target proteins.[1][2] Its membrane impermeability makes it an excellent choice for specifically labeling cell surface proteins.[2][3]
Cleavable biotinylation reagents , such as Sulfo-NHS-SS-Biotin, also target primary amines and are water-soluble.[3][4][5] However, they feature a spacer arm containing a disulfide bond, which can be broken using reducing agents like dithiothreitol (DTT).[4][6] This key feature allows for the gentle elution and recovery of the target protein from avidin or streptavidin affinity matrices, free of the biotin tag.[6][7][8]
The primary trade-off lies between the stable, permanent labeling of Sulfo-NHS-Biotin and the reversible capture-and-release capability afforded by cleavable reagents. The choice depends entirely on the downstream application. For detection-based assays where the biotin tag does not interfere, Sulfo-NHS-Biotin is often sufficient. For applications requiring the recovery of the native, unmodified protein for further functional analysis or mass spectrometry, a cleavable reagent is indispensable.[7][8]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin.
| Feature | Sulfo-NHS-Biotin | Sulfo-NHS-SS-Biotin | Reference |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | [4] |
| Bond Type | Stable Amide Bond | Amide Bond with Disulfide Linker | [1][4] |
| Cleavability | No | Yes (with reducing agents like DTT) | [4][6] |
| Water Soluble | Yes | Yes | [9] |
| Membrane Permeable | No | No | [2][3] |
| Spacer Arm Length | 13.5 Å | 24.3 Å | [1][4] |
| Performance Metric | Sulfo-NHS-Biotin | Sulfo-NHS-SS-Biotin | Notes | Reference |
| Biotinylation Efficiency | High | High | Efficiency is dependent on factors like pH and molar excess of the reagent.[9][10] | [11] |
| Protein Recovery (Post-Affinity Capture) | Requires harsh, denaturing conditions (e.g., 8 M guanidine-HCl, boiling in SDS) which may impact protein function.[12] | High recovery of native protein under mild, non-denaturing conditions (e.g., DTT elution).[8] | A study on biotinylated DNA nucleosomes showed 90% recovery from avidin-agarose using DTT.[8] | [8][12] |
| Post-Cleavage Modification | N/A | A small residual thiol group remains on the labeled lysine residue. | This modification is generally considered minor but should be a consideration for sensitive downstream applications. | |
| Half-life of Biotin on Cell Surface | Longer (approx. 38.0 hours for NHS-LC-Biotin) | Shorter (approx. 10.8 hours for sulfo-NHS-LC-biotin in one study) | The stability of the biotin on the cell surface can be influenced by the linker. | [11] |
Experimental Workflows and Logical Relationships
The choice between a non-cleavable and a cleavable biotinylation reagent dictates the experimental workflow, particularly concerning the elution from affinity media.
Caption: Comparison of experimental workflows for non-cleavable vs. cleavable biotinylation.
Signaling Pathway Visualization: Cell Surface Protein Labeling
A primary application for Sulfo-NHS-Biotin and its cleavable counterparts is the labeling of cell surface proteins to study their trafficking and internalization.
Caption: Workflow for labeling cell surface proteins with membrane-impermeable biotin reagents.
Detailed Experimental Protocols
Protocol 1: General Protein Biotinylation (Amine-Reactive)
This protocol is a general guideline for biotinylating a protein solution using either Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Sulfo-NHS-Biotin or Sulfo-NHS-SS-Biotin.
-
Amine-free, anhydrous DMSO or DMF (if reagent is not water-soluble, though both discussed here are).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Equilibrate the protein sample to room temperature. Ensure the buffer is amine-free (e.g., no Tris or glycine).
-
Immediately before use, prepare a 10 mM stock solution of the biotinylation reagent in water.
-
Calculate the required volume of biotin reagent. A 20-fold molar excess of biotin to protein is a common starting point.[13] The optimal ratio may need to be determined empirically.
-
Add the calculated amount of biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin using a desalting column or dialysis against PBS.
Protocol 2: Affinity Purification of Biotinylated Proteins
Materials:
-
Biotinylated protein sample.
-
Streptavidin or NeutrAvidin agarose resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Binding/Wash Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Equilibrate the streptavidin resin by washing it three times with Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Pellet the resin by centrifugation (1,000 x g for 1 minute) and discard the supernatant.
-
Wash the resin extensively (at least 3-5 times) with 10 bed volumes of Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Cleavage and Elution (for Sulfo-NHS-SS-Biotin)
Materials:
-
Affinity resin with bound biotinylated protein.
-
Elution Buffer (e.g., PBS containing 50-100 mM DTT).
Procedure:
-
After the final wash step in Protocol 2, add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
Pellet the resin by centrifugation and carefully collect the supernatant containing the eluted, now biotin-free, protein.
-
The eluted protein can be used for downstream applications. DTT can be removed by dialysis or a desalting column if it interferes with subsequent steps.
Protocol 4: Determination of Biotin Incorporation (HABA Assay)
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the moles of biotin per mole of protein.[9][14]
Materials:
-
HABA/Avidin premixed solution.
-
Biotinylated protein sample.
-
Spectrophotometer.
Procedure:
-
Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀).
-
Add a known amount of the biotinylated protein sample to the cuvette and mix.
-
Wait for the reading to stabilize (approx. 5 minutes) and measure the A₅₀₀ again. The absorbance will decrease as biotin displaces the HABA from the avidin.
-
The change in absorbance is proportional to the amount of biotin in the sample.[9] The molar ratio of biotin to protein can be calculated using the manufacturer's instructions and the known extinction coefficient of the HABA-avidin complex.
Conclusion
Both Sulfo-NHS-Biotin and cleavable reagents like Sulfo-NHS-SS-Biotin are powerful tools for protein research. Sulfo-NHS-Biotin provides a simple, robust, and permanent tag ideal for detection and immobilization. In contrast, the key advantage of Sulfo-NHS-SS-Biotin lies in its cleavable linker, which permits the gentle recovery of the target protein in its native state after affinity capture.[6][7] This feature is particularly crucial for applications in proteomics, structural biology, and functional studies where the integrity of the purified protein is paramount. The selection of the appropriate reagent should be guided by a clear understanding of the experimental goals and downstream analysis requirements.
References
- 1. apexbt.com [apexbt.com]
- 2. store.sangon.com [store.sangon.com]
- 3. his6-tag.com [his6-tag.com]
- 4. covachem.com [covachem.com]
- 5. apexbt.com [apexbt.com]
- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 8. A chemically cleavable biotinylated nucleotide: usefulness in the recovery of protein-DNA complexes from avidin affinity columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.sangon.com [store.sangon.com]
- 10. punchout.mesoscale.com [punchout.mesoscale.com]
- 11. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mesoscale.com [mesoscale.com]
A Researcher's Guide: Sulfo-NHS-Biotin vs. NHS-Biotin for Protein Labeling
In the realm of protein analysis, biotinylation—the process of attaching biotin to proteins—is a cornerstone technique for detection, purification, and immobilization studies. The choice of biotinylating agent is critical and hinges on the protein's location: on the cell surface or within the cell. This guide provides an objective, data-driven comparison between Sulfo-NHS-Biotin and NHS-Biotin, the two most common amine-reactive reagents, to help researchers select the optimal tool for their specific experimental needs.
The fundamental difference lies in a single chemical group: the sulfonate (SO₃⁻) on the N-hydroxysuccinimide (NHS) ring of Sulfo-NHS-Biotin.[1] This group renders the molecule water-soluble and negatively charged, preventing it from crossing the intact plasma membrane.[1][2][3] Consequently, Sulfo-NHS-Biotin is the reagent of choice for exclusively labeling proteins on the exterior of a cell.[1][4][5][6]
In contrast, NHS-Biotin lacks this sulfonate group, making it hydrophobic and membrane-permeable.[7] This characteristic allows it to diffuse across the cell membrane and label proteins within the cytoplasm and organelles.[7][8] However, its poor water solubility necessitates dissolution in organic solvents like DMSO or DMF before use.[8][9]
Key Differences at a Glance
The selection between these two reagents is dictated primarily by their solubility and ability to cross the cell membrane.
| Feature | Sulfo-NHS-Biotin | NHS-Biotin |
| Solubility | Water-soluble (~10 mM)[1][10] | Water-insoluble; requires organic solvents (DMSO, DMF)[8][9] |
| Membrane Permeability | Impermeable[1][2][3][11] | Permeable[7] |
| Primary Application | Labeling of cell surface proteins on intact cells[2][4][6] | Labeling of intracellular proteins or proteins in solution/lysates[7][8] |
| Reaction Environment | Aqueous buffers (e.g., PBS)[1][3] | Requires addition of stock solution in organic solvent[9] |
| Molecular Weight | 443.43 g/mol [1][12] | 341.38 g/mol [9] |
Mechanism of Action: Amine-Reactive Labeling
Both reagents utilize the same N-hydroxysuccinimide (NHS) ester chemistry to target primary amines (–NH₂), which are abundantly available on the side chains of lysine residues and the N-terminus of polypeptides.[2][7][13] The reaction involves a nucleophilic attack by the amine on the NHS ester, forming a stable, covalent amide bond and releasing NHS or Sulfo-NHS as a byproduct.[1][10] This reaction is most efficient in buffers with a pH of 7-9.[1][2]
dot
Caption: Reaction of NHS-ester biotin with a primary amine.
Application 1: Cell Surface Protein Labeling
Principle: Sulfo-NHS-Biotin is used to specifically tag proteins exposed on the outer surface of living cells. Because it is charged and water-soluble, it cannot penetrate the intact cell membrane, ensuring that only extracellular domains are labeled.[1][3][4] This method is invaluable for studying receptor-ligand interactions, membrane protein trafficking, and identifying the "surfaceome" of a cell.[2][3]
dot
Caption: Workflow for cell surface protein biotinylation.
Experimental Protocol: Surface Labeling with Sulfo-NHS-Biotin
This protocol is a general guideline for labeling adherent cells.
-
Cell Preparation: Grow cells to a desired confluency (e.g., 80-90%) in a culture plate.
-
Washing: Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and serum proteins.[3][4][14]
-
Biotinylation Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[14][15] Do not prepare stock solutions for storage as the NHS ester hydrolyzes in aqueous solutions.[1][13]
-
Labeling Reaction: Add the Sulfo-NHS-Biotin solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes at 4°C with gentle rocking.[4][15] Performing the reaction on ice minimizes the internalization of labeled proteins.[3]
-
Quenching: To stop the reaction, remove the biotin solution and add a quenching buffer (e.g., PBS containing 50-100 mM glycine or Tris) for 10-15 minutes at 4°C.[4] The primary amines in the quenching buffer will react with and consume any excess Sulfo-NHS-Biotin.
-
Final Wash: Wash the cells three times with ice-cold PBS to remove the quenching buffer and unreacted reagent.
-
Downstream Processing: The cells are now ready for lysis and subsequent applications, such as affinity purification with streptavidin beads followed by Western blotting or mass spectrometry.
Application 2: Intracellular Protein Labeling
Principle: NHS-Biotin is used for labeling total protein content within a cell lysate or for labeling intracellular proteins in intact cells, leveraging its ability to cross the plasma membrane.[7] This is useful for general protein biotinylation for detection or when the target protein is known to be cytoplasmic or within an organelle.
dot
Caption: Workflow for intracellular protein biotinylation.
Experimental Protocol: Labeling with NHS-Biotin (in Lysate)
This protocol describes the labeling of proteins in a prepared cell lysate.
-
Protein Preparation: Prepare a cell or tissue lysate in an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.2-8.0. Ensure the protein concentration is between 1-10 mg/mL.[9]
-
Biotinylation Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare a stock solution (e.g., 10-20 mg/mL) in an anhydrous organic solvent such as DMSO or DMF.[8][9]
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.[9] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]
-
Quenching/Stopping: The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris.
-
Removal of Excess Biotin: It is crucial to remove unreacted NHS-Biotin to prevent interference in downstream applications. This is typically achieved by dialysis against a suitable buffer or by using a desalting spin column.[9]
-
Downstream Processing: The biotinylated protein sample is now ready for use in applications like ELISAs, Western blotting, or affinity binding assays.
Supporting Experimental Data
Experimental evidence consistently demonstrates the differential labeling patterns of these two reagents. In a typical experiment, intact cells are treated with either Sulfo-NHS-Biotin or NHS-Biotin. After treatment, the cells are lysed, and specific proteins are analyzed by Western blot.
-
Expected Result with Sulfo-NHS-Biotin: A known cell surface protein (e.g., a receptor tyrosine kinase) will show a strong biotin signal. A known cytosolic protein (e.g., GAPDH) will show no signal, confirming the membrane impermeability of the reagent.[2][3][16]
-
Expected Result with NHS-Biotin: Both the surface protein and the cytosolic protein will show a biotin signal, as the reagent can access both compartments.[7]
| Target Protein | Cellular Location | Expected Labeling with Sulfo-NHS-Biotin | Expected Labeling with NHS-Biotin |
| EGFR | Cell Surface | +++ | +++ |
| GAPDH | Cytoplasm | - | +++ |
| Lamin A/C | Nucleus | - | +++ |
This selective labeling provides a powerful control to confirm the localization of proteins and validate the integrity of the cell membrane during the surface labeling procedure.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. apexbt.com [apexbt.com]
- 6. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. proteochem.com [proteochem.com]
- 10. store.sangon.com [store.sangon.com]
- 11. covachem.com [covachem.com]
- 12. proteochem.com [proteochem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
Validating Cell Surface Protein Labeling: A Microscopy-Based Comparison Guide
For researchers, scientists, and drug development professionals, accurate validation of cell surface protein labeling is paramount for reliable experimental outcomes. This guide provides an objective comparison of microscopy-based methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The localization and quantification of proteins on the cell surface are critical for understanding a vast array of biological processes, from signal transduction to cell adhesion and immune responses. Consequently, the methods used to label and validate the presence of these proteins must be robust and well-characterized. Microscopy stands as a cornerstone technique in this endeavor, offering visual confirmation and the potential for quantitative analysis. This guide will delve into the primary microscopy-based methods for validating cell surface protein labeling, comparing their strengths, limitations, and practical applications.
Comparison of Key Validation Techniques
The choice of validation method depends on several factors, including the specific research question, the nature of the protein of interest, and the available instrumentation. The following table summarizes the key features of the most common microscopy-based techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Applications | Quantitative Capability |
| Immunofluorescence (IF) Microscopy | Utilizes fluorescently labeled antibodies to specifically bind to the target protein on the cell surface. Can be performed on fixed or live cells. | - High specificity and sensitivity. - Widely applicable and well-established. - Allows for multiplexing with different colored fluorophores. | - Potential for non-specific antibody binding. - Fixation and permeabilization can alter protein conformation and localization.[1][2] - Signal amplification with secondary antibodies can introduce localization artifacts.[3] | - Confirming protein expression and subcellular localization.[4][5] - Co-localization studies to investigate protein-protein interactions.[6][7] | Semi-quantitative to quantitative (intensity analysis).[8] |
| Live-Cell Imaging with Fluorescent Probes | Employs fluorescent dyes, genetically encoded tags (e.g., GFP), or antibody-based probes to visualize proteins in real-time in living cells.[9][10] | - Enables dynamic studies of protein trafficking, internalization, and interactions. - Avoids artifacts associated with fixation. | - Phototoxicity and photobleaching can affect cell health and signal stability. - Genetically encoded tags can sometimes interfere with protein function.[11] - Lower throughput compared to fixed-cell methods. | - Tracking protein movement and turnover on the cell surface. - Real-time monitoring of drug-target engagement. | Quantitative (e.g., Fluorescence Recovery After Photobleaching - FRAP, single-particle tracking). |
| Super-Resolution Microscopy (e.g., STORM, PALM) | Overcomes the diffraction limit of light microscopy to achieve nanoscale resolution, allowing for the visualization of individual protein molecules. | - Provides unprecedented detail of protein organization and clustering.[12] - Enables precise co-localization analysis.[13] | - Requires specialized instrumentation and complex data analysis. - Can be challenging for live-cell imaging due to long acquisition times. | - Mapping the nanoscale distribution of surface receptors. - Studying the stoichiometry of protein complexes. | Highly quantitative (molecule counting, cluster analysis).[12] |
| Co-localization Analysis | Quantifies the spatial overlap between two or more fluorescent signals to infer potential interactions between labeled proteins.[6][7] | - Provides statistical evidence for the association of proteins within the same cellular compartment. | - Correlation does not equal causation; co-localization does not definitively prove direct interaction.[14] - Resolution limitations of the microscope can lead to false positives.[14] | - Investigating protein-protein interactions at the cell surface. - Determining if a protein localizes to a specific membrane microdomain. | Quantitative (e.g., Pearson's Correlation Coefficient, Mander's Overlap Coefficient). |
Experimental Protocols
Detailed and reproducible protocols are essential for successful validation. Below are methodologies for key experiments.
Protocol 1: Immunofluorescence Staining of Cell Surface Proteins
This protocol describes the steps for labeling cell surface proteins on adherent cells using primary and secondary antibodies.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Seed cells onto sterile coverslips in a petri dish or in an imaging plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[16] For specific surface staining, it is recommended to add the primary antibody before fixation on live cells to avoid potential artifacts from permeabilization.[1]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[16]
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: Live-Cell Imaging of Cell Surface Proteins
This protocol outlines a general procedure for imaging cell surface proteins in real-time using a fluorescent probe.
Materials:
-
Cells cultured in a glass-bottom dish or chamber slide
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Fluorescent probe (e.g., fluorescently labeled antibody, ligand, or a membrane dye)
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO2)
Procedure:
-
Cell Culture: Plate cells in a suitable live-cell imaging vessel and allow them to adhere and grow.
-
Labeling:
-
Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging:
-
Place the imaging vessel in the pre-warmed and equilibrated environmental chamber on the microscope stage.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[10]
-
For time-lapse imaging, define the imaging intervals and total duration based on the biological process being studied.
-
Mandatory Visualizations
To further clarify the experimental workflows and the principles behind the validation methods, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence labeling of cell surface antigens in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyScope [myscope.training]
- 4. cellsurfacebio.com [cellsurfacebio.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kolaido.com [kolaido.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Real-time imaging of cell-surface proteins with antibody-based fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Cell Imaging with ZEISS Microscope Systems [zeiss.com]
- 11. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying protein densities on cell membranes using super-resolution optical fluctuation imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unbiased and Robust Analysis of Co-localization in Super-resolution Images - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 15. cusabio.com [cusabio.com]
- 16. biotium.com [biotium.com]
- 17. biotium.com [biotium.com]
A Researcher's Guide to Confirming Protein Biotinylation: A Comparative Analysis of Western Blot and Alternative Techniques
For researchers, scientists, and drug development professionals, the confirmation of successful protein biotinylation is a critical step in a multitude of applications, from affinity purification to sophisticated cell-based assays. While Western blotting remains a cornerstone technique, a variety of alternative methods offer distinct advantages in terms of sensitivity, throughput, and the nature of the data generated. This guide provides an objective comparison of Western blot analysis with other key techniques, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate method for your research needs.
Comparing the Tools: A Quantitative Overview
The choice of method for confirming protein biotinylation often hinges on the required sensitivity, the sample throughput, and the type of data needed—qualitative, semi-quantitative, or fully quantitative. The following table summarizes the key quantitative parameters of the most common techniques.
| Method | Detection Principle | Typical Sensitivity | Throughput | Quantitative Capability | Key Advantages | Key Disadvantages |
| Western Blot | Size-based separation followed by immunodetection with streptavidin-HRP or anti-biotin antibody. | Nanogram (ng) to picogram (pg) range. Sensitivity can be increased up to 110-fold with signal amplification techniques[1][2]. | Low to medium | Semi-quantitative | Provides molecular weight information. | Labor-intensive, lower throughput. |
| Dot Blot | Direct immobilization of the protein on a membrane followed by immunodetection. | Picogram (pg) to femtogram (fg) range; a gold nanoparticle-based assay detected 100 attomoles (amol) of biotin-peptide[3]. | High | Semi-quantitative | Fast, simple, and requires minimal sample. | No molecular weight information. |
| ELISA | Capture and detection of biotinylated protein in a microplate format. | Picogram (pg) to nanogram (ng) per milliliter (mL) range. A competitive ELISA can consume about 1 µg of biotinylated protein[4]. Detection ranges can be as low as 12.5-200 pg/mL[5]. | High | Quantitative | Highly sensitive and suitable for high-throughput screening. | No molecular weight information; potential for false positives. |
| Mass Spectrometry | Identification and quantification of biotinylated peptides based on mass-to-charge ratio. | High; methods like DiDBiT can improve direct detection of biotinylated proteins by ~200-fold[6][7]. | Low to medium | Quantitative | Provides precise site of biotinylation and can identify unknown biotinylated proteins. | Requires specialized equipment and expertise. |
| Streptavidin Gel-Shift Assay | Mobility shift of the biotinylated protein upon binding to streptavidin, detected by SDS-PAGE. | Dependent on gel staining sensitivity (typically nanogram range). | Low | Semi-quantitative | Simple, no transfer step required. | No precise quantification; may not be suitable for all proteins. |
Visualizing the Workflows
To better understand the practical steps involved in each technique, the following diagrams illustrate the experimental workflows.
Caption: Western Blot workflow for biotinylated protein detection.
Caption: Dot Blot workflow for semi-quantitative biotinylation analysis.
Caption: ELISA workflow for quantitative biotinylation detection.
Detailed Experimental Protocols
Here, we provide detailed methodologies for the key experiments discussed.
Western Blot Protocol for Biotinylated Proteins
This protocol outlines the standard procedure for detecting biotinylated proteins using a chemiluminescent substrate.
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific binding.
-
-
Primary Incubation (Detection of Biotin):
-
Incubate the membrane with either:
-
Streptavidin-HRP: Diluted in blocking buffer (typically 1:1,000 to 1:20,000) for 1 hour at room temperature.
-
Anti-biotin Antibody: Diluted in blocking buffer (check manufacturer's recommendation) overnight at 4°C. If using an unconjugated primary antibody, a subsequent incubation with an HRP-conjugated secondary antibody is required.
-
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound reagents.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Dot Blot Protocol for Biotinylation Analysis
This is a rapid method for semi-quantitative analysis of protein biotinylation.
-
Sample Preparation:
-
Prepare serial dilutions of your biotinylated protein sample and a known biotinylated control protein in a suitable buffer (e.g., PBS).
-
-
Membrane Application:
-
Spot 1-2 µL of each dilution directly onto a dry nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking, Incubation, and Washing:
-
Follow steps 4, 5, and 6 of the Western Blot protocol.
-
-
Signal Detection:
-
Follow step 7 of the Western Blot protocol. The intensity of the dots can be compared to the control to estimate the relative amount of biotinylation.
-
ELISA Protocol for Quantifying Protein Biotinylation
This protocol describes a sandwich ELISA for the quantitative detection of biotinylated proteins.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific to your protein of interest or with streptavidin. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells with wash buffer (e.g., PBST) and then block with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the wells and add your diluted biotinylated protein samples and standards. Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the wells. Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) or a detection antibody followed by an enzyme-conjugated secondary antibody. Incubate for 1-2 hours at room temperature.
-
-
Signal Development:
-
Wash the wells. Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of biotinylated protein is determined by comparison to the standard curve.
-
Mass Spectrometry for Biotinylation Analysis
This powerful technique provides detailed information about the site and extent of biotinylation.
-
Sample Preparation:
-
Biotinylated proteins are typically enriched using streptavidin-coated beads.
-
The enriched proteins are then digested on-bead or after elution with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
The mass spectrometer fragments the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and identify the site of biotinylation (a specific mass shift on the modified amino acid).
-
-
Data Analysis:
-
Specialized software is used to search the MS/MS data against a protein database to identify the biotinylated peptides and proteins. Quantitative analysis can be performed using label-free or label-based approaches.
-
Streptavidin Gel-Shift Assay
A simple method to qualitatively or semi-quantitatively assess biotinylation.
-
Sample Preparation:
-
Incubate a known amount of your protein sample with an excess of streptavidin for 15-30 minutes at room temperature. Include a control sample without streptavidin.
-
-
SDS-PAGE:
-
Add non-reducing SDS-PAGE sample buffer to your samples. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.
-
Run the samples on an SDS-PAGE gel.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
A "shift" in the molecular weight of the protein band in the presence of streptavidin indicates successful biotinylation. The intensity of the shifted band relative to the unshifted band can provide a semi-quantitative estimate of the biotinylation efficiency.[8]
-
By carefully considering the strengths and weaknesses of each method and following the detailed protocols provided, researchers can confidently and accurately confirm the biotinylation of their proteins of interest, paving the way for successful downstream applications.
References
- 1. escholarship.org [escholarship.org]
- 2. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Biotin ELISA Kit [ABIN832371] - Plasma, Serum [antibodies-online.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Biotin Incorporation: HABA Assay vs. The Alternatives
For researchers, scientists, and drug development professionals, accurate quantification of biotin incorporation is critical for the successful development of diagnostics, therapeutics, and research reagents. The extent of biotinylation can significantly impact the performance of these molecules in downstream applications. This guide provides an objective comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with alternative methods for quantifying biotin incorporation, supported by experimental data and detailed protocols.
At a Glance: Comparing Biotin Quantification Assays
The choice of a biotin quantification assay depends on several factors, including the nature of the biotinylated molecule, the required sensitivity, and the available laboratory equipment. The following table summarizes the key performance characteristics of the HABA assay and its common alternatives.
| Feature | HABA Assay | Fluorescent Avidin Assay | Streptavidin-Coated Plate Assay | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin.[1][2] | Fluorometric; displacement of a quencher (like HABA) from fluorescently labeled avidin by biotin.[3][4] | Solid-phase capture of biotinylated molecules on streptavidin-coated plates, followed by detection.[5][6] | Direct measurement of the mass increase of a molecule after biotinylation.[7][8] |
| Sensitivity | Lower (micromolar range).[2][9] Can detect as low as 2 nmole in a sample.[2] | Higher (picomolar to nanomolar range).[3][10] Can detect as little as 4 pmol of biotin.[3] | High, dependent on the detection method (e.g., ELISA). Can detect down to 5 ng/mL of biotinylated IgG. | Very high, dependent on the instrument. |
| Dynamic Range | Narrow, typically 2-16 µM.[9] | Wider than HABA assay. | Broad, dependent on the detection method. | Wide. |
| Accuracy | Prone to underestimation due to steric hindrance from the protein backbone.[8] | Less affected by steric hindrance than the HABA assay but can still be a factor. | Can be highly accurate, but subject to variability from washing steps and non-specific binding. | Considered the most accurate method as it directly measures mass change and is not affected by steric hindrance.[8] |
| Equipment | Spectrophotometer or microplate reader.[2] | Fluorescence microplate reader or spectrofluorometer.[4] | Microplate reader (absorbance, fluorescence, or luminescence). | Mass spectrometer.[7] |
| Cost | Low. | Moderate. | Moderate to high, depending on the plate and detection reagents. | High (instrumentation and expertise).[8] |
| Throughput | Can be adapted for 96-well plates.[2] | High-throughput compatible (96- or 384-well plates).[3] | High-throughput compatible. | Lower throughput. |
| Sample Type | Proteins, nucleic acids, and other macromolecules.[8] | Proteins, nucleic acids, and other macromolecules.[3] | Wide range of biotinylated molecules. | Proteins and peptides. Difficult for proteins larger than ~60 kDa.[8] |
In-Depth Look at the Methodologies
HABA Assay: The Traditional Colorimetric Method
The HABA assay is a straightforward and widely used method for estimating biotin incorporation.[1] Its principle lies in the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][2] Free HABA has a different absorption spectrum than the avidin-bound form. When a biotinylated sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye, leading to a decrease in absorbance at 500 nm.[1][11] This change in absorbance is proportional to the amount of biotin in the sample.
Experimental Workflow of the HABA Assay
Caption: Workflow of the HABA assay for biotin quantification.
-
Reagent Preparation :
-
Prepare a stock solution of the HABA/Avidin reagent according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in a specified buffer.
-
Prepare a series of biotin standards of known concentrations.
-
-
Sample Preparation :
-
It is crucial to remove any unconjugated biotin from the biotinylated sample. This can be achieved by dialysis, gel filtration, or using desalting columns.[1]
-
-
Assay Procedure (96-well plate format) :
-
Pipette 180 µL of the HABA/Avidin reagent into each well of a 96-well microplate.[2]
-
Add 20 µL of the biotin standards and unknown samples to separate wells.[2]
-
Include a blank control containing 20 µL of the sample buffer.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for 5-10 minutes.
-
-
Data Analysis :
-
Measure the absorbance of each well at 500 nm using a microplate reader.[2]
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the change in absorbance against the known biotin concentrations.
-
Determine the biotin concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Fluorescent Avidin Assay: A More Sensitive Alternative
The fluorescent avidin assay operates on a similar displacement principle to the HABA assay but offers significantly higher sensitivity.[4] In this method, a fluorescently labeled avidin is complexed with a quencher molecule (often HABA).[3] When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence signal that is proportional to the biotin concentration.[3]
-
Reagent Preparation :
-
Prepare the fluorescent avidin/quencher reagent as per the kit instructions.
-
Prepare a series of biotin standards.
-
-
Sample Preparation :
-
Remove free biotin from the sample as described for the HABA assay.
-
-
Assay Procedure (96-well plate format) :
-
Data Analysis :
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm for DyLight reporter).[4]
-
Generate a standard curve and calculate the biotin concentration in the samples as described for the HABA assay.
-
Streptavidin-Coated Plate Assay: A Versatile Solid-Phase Method
This method utilizes the high-affinity interaction between biotin and streptavidin immobilized on a microplate surface. Biotinylated molecules in the sample are captured by the streptavidin-coated wells. The amount of bound biotin can then be quantified using various detection strategies, often in an ELISA-like format. For instance, if the biotinylated molecule is an antibody, a secondary antibody conjugated to an enzyme (like HRP) can be used for colorimetric or chemiluminescent detection.
-
Plate Preparation :
-
Wash the streptavidin-coated microplate wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).[5]
-
-
Sample Incubation :
-
Add diluted biotinylated samples and standards to the wells and incubate to allow binding to the immobilized streptavidin.[6]
-
-
Washing :
-
Wash the wells thoroughly to remove any unbound molecules.[5]
-
-
Detection :
-
Add a detection reagent. The choice of reagent depends on the nature of the biotinylated molecule. For a biotinylated antibody, this could be a species-specific secondary antibody conjugated to HRP.
-
Incubate to allow the detection reagent to bind.
-
-
Substrate Addition and Signal Reading :
-
Wash the wells again.
-
Add the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP) and incubate until color develops.[6]
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis :
-
Generate a standard curve and determine the concentration of the biotinylated molecule in the samples.
-
Mass Spectrometry: The Gold Standard for Accuracy
Mass spectrometry (MS) offers a highly accurate and direct method for quantifying biotin incorporation.[7][8] This technique measures the mass-to-charge ratio of ions and can precisely determine the change in molecular weight of a protein or peptide after biotinylation. Unlike affinity-based assays, MS is not susceptible to steric hindrance, providing a true measure of the total biotin incorporated.[8]
-
Sample Preparation :
-
Analyze the unmodified protein/peptide to determine its exact mass.
-
After the biotinylation reaction, remove excess, unreacted biotinylation reagent.
-
The biotinylated sample is then prepared for MS analysis, which may involve digestion into smaller peptides.[12]
-
-
Mass Analysis :
-
The sample is introduced into the mass spectrometer.
-
The mass spectrum of the biotinylated sample is acquired.
-
-
Data Analysis :
-
The mass of the biotinylated molecule (or its fragments) is compared to the mass of the unmodified molecule.
-
The difference in mass corresponds to the number of biotin molecules incorporated.
-
Choosing the Right Assay: A Logical Approach
The selection of the most appropriate biotin quantification assay is a critical decision in the experimental design process. The following diagram provides a logical workflow to guide researchers in choosing the best method based on their specific needs and resources.
Caption: Decision tree for selecting a biotin quantification assay.
Conclusion
While the HABA assay remains a simple and cost-effective method for a preliminary estimation of biotin incorporation, its limitations in terms of sensitivity and accuracy, particularly due to steric hindrance, are significant. For researchers requiring higher sensitivity and a broader dynamic range, the fluorescent avidin assay presents a superior alternative. When high accuracy is paramount and the necessary instrumentation is available, mass spectrometry stands as the gold standard. Streptavidin-coated plate assays offer a versatile and high-throughput option that can be tailored to specific applications. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to select the most appropriate assay for their experimental needs, ensuring reliable and reproducible data in their drug development and research endeavors.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Streptavidin Coated Plates, Clear, 12×8-Well Strips, White Frame (For Serological Testing) | ACROBiosystems [acrobiosystems.com]
- 7. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. anaspec.com [anaspec.com]
- 10. Accurate titration of avidin and streptavidin with biotin-fluorophore conjugates in complex, colored biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-NHS-LC-Biotin vs. Sulfo-NHS-Biotin: A Researcher's Guide to Choosing the Optimal Biotinylation Reagent
In the realm of molecular biology and drug development, the precise labeling of proteins and other biomolecules is paramount for a multitude of applications, from affinity purification to cell surface interaction studies. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique, largely due to the high-affinity interaction between biotin and streptavidin. Among the various biotinylating agents, amine-reactive compounds utilizing N-hydroxysuccinimide (NHS) esters are popular for their efficiency in labeling primary amines, such as those found on lysine residues of proteins.
This guide provides a comprehensive comparison of two widely used water-soluble biotinylation reagents: Sulfo-NHS-LC-Biotin and Sulfo-NHS-Biotin. By examining their chemical structures, performance in experimental settings, and key characteristics, researchers can make an informed decision to select the most appropriate reagent for their specific experimental needs.
Chemical Structure and Key Differences
The fundamental difference between Sulfo-NHS-LC-Biotin and Sulfo-NHS-Biotin lies in the length of the spacer arm that connects the biotin moiety to the amine-reactive NHS ester. Sulfo-NHS-Biotin features a shorter spacer arm, while Sulfo-NHS-LC-Biotin incorporates a longer "LC" (long chain) spacer, which is a 6-atom aminohexanoic acid. Both reagents possess a sulfonate group on the NHS ring, rendering them water-soluble and membrane-impermeable, a crucial feature for selectively labeling cell surface proteins.[1][2][3]
The choice between a short or long spacer arm can significantly impact the accessibility of the biotin molecule for binding to streptavidin, particularly when the biotin is attached to a large protein where steric hindrance can be a limiting factor.
Caption: Structural comparison of Sulfo-NHS-Biotin and Sulfo-NHS-LC-Biotin.
Performance Comparison: The Impact of Spacer Arm Length
The primary advantage of Sulfo-NHS-LC-Biotin's longer spacer arm is its ability to mitigate steric hindrance.[4][5] When biotin is conjugated to a protein, its accessibility to the binding pocket of streptavidin can be impeded by the surrounding protein structure. The extended spacer arm of Sulfo-NHS-LC-Biotin positions the biotin moiety further away from the protein backbone, thereby increasing its availability for streptavidin binding. This can lead to enhanced detection sensitivity and more efficient capture in pull-down assays.
Experimental evidence suggests that increasing the spacer arm length can lead to a better dose-response curve in biotin assays, indicating that the steric hindrance of the enzyme-labeled streptavidin affects its binding to the immobilized biotin.[6] While direct quantitative comparisons of biotinylation efficiency between Sulfo-NHS-Biotin and Sulfo-NHS-LC-Biotin on the same target protein are not extensively published, a study comparing a short-linker biotin-NHS with a long-linker, cleavable biotin-SS-NHS found that the longer spacer arm resulted in slightly more biotinylated peptides.[7]
| Feature | Sulfo-NHS-Biotin | Sulfo-NHS-LC-Biotin |
| Spacer Arm Length | 13.5 Å | 22.4 Å |
| Molecular Weight | 443.4 g/mol | 556.59 g/mol |
| Water Solubility | High | High |
| Membrane Permeability | No | No |
| Primary Application | Biotinylation of proteins and antibodies, cell surface labeling. | Biotinylation where steric hindrance is a concern, cell surface labeling. |
| Potential Advantage | Smaller size may be beneficial in specific structural studies. | Reduced steric hindrance, potentially leading to better streptavidin binding.[5][6] |
Experimental Protocols: A Guide to Cell Surface Biotinylation
A common application for both reagents is the specific labeling of cell surface proteins, due to their inability to cross the cell membrane.[1][2][3] Below are detailed protocols for this application.
General Workflow for Cell Surface Biotinylation
Caption: A typical experimental workflow for cell surface protein biotinylation.
Detailed Protocol for Cell Surface Biotinylation using Sulfo-NHS-Biotin
Materials:
-
Cells of interest cultured in appropriate plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Grow cells to the desired confluency.
-
Wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Immediately before use, prepare a 1-2 mg/mL solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).
-
Add the Sulfo-NHS-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.
-
Remove the biotinylation solution and quench the reaction by adding quenching solution. Incubate for 5-10 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the biotinylated proteins and analyze by methods such as Western blotting.[8]
Detailed Protocol for Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin
The protocol for Sulfo-NHS-LC-Biotin is very similar to that of Sulfo-NHS-Biotin, with minor adjustments potentially needed for the concentration of the reagent due to its higher molecular weight.
Materials:
-
Cells of interest cultured in appropriate plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Follow steps 1 and 2 from the Sulfo-NHS-Biotin protocol.
-
Immediately before use, prepare a 1-2 mg/mL solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0).
-
Add the Sulfo-NHS-LC-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle agitation.[9]
-
Follow steps 5 through 11 from the Sulfo-NHS-Biotin protocol.
Which to Choose? A Logical Decision Pathway
The selection between Sulfo-NHS-LC-Biotin and Sulfo-NHS-Biotin should be guided by the specific requirements of the experiment.
Caption: Decision-making flowchart for selecting the appropriate biotinylation reagent.
References
- 1. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 2. store.sangon.com [store.sangon.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. biorxiv.org [biorxiv.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: Water-Soluble vs. Solvent-Based Biotinylation Reagents
In the landscape of molecular biology and drug development, the precise labeling of proteins is paramount for a multitude of applications, from elucidating complex cellular pathways to developing targeted therapeutics. Biotinylation, the process of covalently attaching biotin to a protein, remains a cornerstone technique for protein detection, purification, and immobilization. The choice of biotinylation reagent is a critical decision that can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison of two primary classes of amine-reactive biotinylation reagents: water-soluble and solvent-based N-hydroxysuccinimide (NHS) esters.
The fundamental difference between these two types of reagents lies in their solubility and membrane permeability, characteristics dictated by the presence or absence of a sulfonate group on the NHS ring. Water-soluble reagents, such as Sulfo-NHS-biotin, are ideal for labeling cell surface proteins and for applications where organic solvents may be detrimental. In contrast, solvent-based reagents, like NHS-biotin, require dissolution in an organic solvent and can permeate cell membranes, making them suitable for labeling intracellular proteins.
Performance Comparison at a Glance
The selection of an appropriate biotinylation reagent hinges on the specific experimental requirements. The following table summarizes key performance characteristics based on available experimental data.
| Feature | Water-Soluble Biotinylation Reagents (e.g., Sulfo-NHS-LC-Biotin) | Solvent-Based Biotinylation Reagents (e.g., NHS-LC-Biotin) |
| Solubility | Soluble in aqueous buffers (up to ~10 mM).[1] | Insoluble in aqueous buffers; requires dissolution in an organic solvent (e.g., DMSO, DMF).[2] |
| Membrane Permeability | Impermeable to cell membranes, ideal for cell surface labeling.[1][3] | Permeable to cell membranes, allowing for labeling of intracellular proteins.[2] |
| Biotinylation Efficiency | Slightly lower cellular protein biotinylation compared to NHS-LC-biotin at the same concentration in one study.[4] However, another study showed high efficiency, with an average of 88% of peptides being biotinylated with Sulfo-NHS-SS-Biotin.[5] | Slightly higher cellular protein biotinylation compared to Sulfo-NHS-LC-biotin at the same concentration in one study.[4] |
| Stability of Biotin Label | The biotin half-life on living endothelial cells was found to be 10.8 hours.[4] | The biotin half-life on living endothelial cells was found to be 38.0 hours.[4] |
| Protein Solubility | The charged sulfo-group helps to maintain or increase the water-solubility of the modified protein, reducing the risk of precipitation.[6][7] | Can decrease the water-solubility of the modified protein, potentially leading to aggregation.[6][7] |
| Impact on Protein Activity | Generally, the small size of biotin means it can be conjugated without altering biological activity.[3][8] However, modification of key lysine residues can impact function.[9] | Similar to water-soluble reagents, the impact on activity depends on the site of biotinylation.[9] |
| Reaction Conditions | The reaction of NHS and sulfo-NHS esters with primary amines is virtually identical, occurring efficiently at pH 7-9.[3] | The reaction of NHS and sulfo-NHS esters with primary amines is virtually identical, occurring efficiently at pH 7-9.[3] |
Delving into the Chemistry: Reaction and Workflow
The biotinylation reaction for both water-soluble and solvent-based NHS esters targets primary amines, such as the side chain of lysine residues and the N-terminus of a polypeptide. The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (or its sulfonated form).[10]
A typical experimental workflow involves preparing the protein and biotinylation reagent, carrying out the labeling reaction, quenching the reaction, and finally, removing excess, unreacted biotin.
Experimental Protocols
Herein are detailed methodologies for key experiments to assess and compare biotinylation reagents.
Protocol 1: General Protein Biotinylation in Solution
This protocol is a general guideline for biotinylating a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) or solvent-based biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (for solvent-based reagents)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the biotinylation reaction and should be avoided.[10]
-
Reagent Preparation:
-
Water-Soluble Reagent: Immediately before use, dissolve the reagent in the reaction buffer (e.g., PBS) to a final concentration of ~10 mM.[10] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3]
-
Solvent-Based Reagent: Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of ~20 mM.[11]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent solution to achieve a desired molar excess over the protein (a 20-fold molar excess is a common starting point).[10]
-
Add the calculated volume of the biotinylation reagent to the protein solution. For solvent-based reagents, add the DMSO/DMF solution slowly while gently vortexing. The final concentration of the organic solvent should be kept low (e.g., <10%) to minimize protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotinylation reagent. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts by using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable, water-soluble biotinylation reagent.
Materials:
-
Cultured cells in suspension or adherent
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Ice-cold quenching buffer (e.g., 50 mM Tris-HCl in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture media.
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.[11]
-
-
Reagent Preparation: Immediately before use, prepare a solution of the water-soluble biotinylation reagent in ice-cold PBS at a concentration of approximately 0.5 mg/mL.
-
Biotinylation Reaction:
-
Add the biotinylation reagent solution to the cells.
-
Incubate the reaction on ice for 30 minutes with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotinylation reagent.
-
-
Quenching: Wash the cells three times with ice-cold quenching buffer to remove any unreacted biotinylation reagent.
-
Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for downstream applications such as immunoprecipitation or Western blotting.
Protocol 3: Determination of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.
-
Calculate the molar ratio of biotin to protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex, following the manufacturer's protocol. It's important to note that the HABA assay may underestimate the true biotin incorporation.[12]
Conclusion
The choice between water-soluble and solvent-based biotinylation reagents is dictated by the specific application. For researchers focused on cell surface proteomics or working with proteins sensitive to organic solvents, water-soluble reagents are the superior choice due to their membrane impermeability and aqueous solubility. Conversely, when the goal is to label intracellular proteins, the membrane-permeable nature of solvent-based reagents is advantageous. By understanding the distinct properties and performance characteristics of each reagent class and by following optimized protocols, researchers can achieve reliable and reproducible biotinylation for their downstream applications, ultimately advancing their scientific discoveries.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
Mastering Specificity: A Comparative Guide to Control Experiments for Cell Surface Labeling
For researchers, scientists, and drug development professionals, ensuring the specificity of cell surface labeling is paramount for generating reliable and reproducible data. This guide provides an objective comparison of common control experiments, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy for your research needs.
This guide delves into the most widely used control experiments to validate the specificity of cell surface labeling: Isotype Controls, Fluorescence Minus One (FMO) Controls, Knockout (KO) Validation, and Competition Assays. We will compare their principles, applications, and limitations, and provide detailed protocols and quantitative data to inform your experimental design.
Comparison of Control Experiments
The choice of control experiment depends on several factors, including the experimental setup (e.g., number of fluorochromes in a panel), the nature of the target protein, and the availability of specific reagents. The following table summarizes the key characteristics of each control type, with quantitative data synthesized from typical experimental outcomes.
| Control Type | Principle | Primary Application | Typical Background Staining (% Positive Cells) | Signal-to-Noise Ratio | Limitations |
| Isotype Control | An antibody of the same isotype (e.g., IgG1, IgG2a) and fluorochrome as the primary antibody, but with no specificity to the target antigen. It aims to account for non-specific binding to Fc receptors and other cellular components.[1][2] | Single-color flow cytometry; assessing non-specific antibody binding. | 1-5% | Low to Moderate | May not accurately reflect the non-specific binding of the primary antibody; different isotype controls can show varying levels of background.[3] Not suitable for setting gates in multicolor experiments. |
| Fluorescence Minus One (FMO) Control | A sample stained with all fluorochromes in a multicolor panel except for the one of interest. It reveals the spread of fluorescence from other channels into the channel being measured.[1][4][5] | Multicolor flow cytometry; accurate gate setting for positive populations. | 0.5-2% (above unstained) | Moderate to High | Does not control for non-specific binding of the omitted antibody.[1] Can be resource-intensive for large panels. |
| Knockout (KO) Validation | The target protein's expression is genetically eliminated (e.g., using CRISPR-Cas9). A specific antibody should show no signal in the KO cells compared to the wild-type (WT) cells.[6][7][8] | "Gold standard" for validating antibody specificity to its intended target. | <0.1% in KO cells | Very High | Requires the generation or availability of knockout cell lines, which can be time-consuming and costly. Not applicable for all cell types or targets. |
| Competition Assay | Unlabeled antibody or ligand is used to compete with the labeled antibody for binding to the target. A specific interaction will show a dose-dependent decrease in the fluorescent signal.[2][9][10] | Validating the specificity of antibody-antigen interaction; determining binding affinity (IC50). | Dependent on competitor concentration | High | Does not account for spectral overlap in multicolor panels. Requires a known competitor that binds to the same epitope. |
Experimental Workflows and Logical Relationships
To visualize the procedural differences and the logical basis of each control, the following diagrams illustrate their experimental workflows.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for performing each control experiment using flow cytometry.
Protocol 1: Isotype Control Staining
Objective: To estimate the level of non-specific binding of a primary antibody.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Block (optional, but recommended for cells expressing Fc receptors)
-
Fluorochrome-conjugated primary antibody
-
Matching fluorochrome-conjugated isotype control antibody
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in cold FACS buffer.
-
Aliquoting: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into two FACS tubes: one labeled "Test" and the other "Isotype Control".
-
Fc Blocking (Optional): If your cells express Fc receptors (e.g., immune cells), add Fc Block to each tube according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.
-
Antibody Staining:
-
To the "Test" tube, add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody.
-
To the "Isotype Control" tube, add the same concentration of the fluorochrome-conjugated isotype control antibody.
-
-
Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the cell pellets in 300-500 µL of cold FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. The signal from the isotype control sample is used to help set the gate for the positive population in the test sample.
Protocol 2: Fluorescence Minus One (FMO) Control Staining
Objective: To accurately set gates in a multicolor flow cytometry experiment by accounting for fluorescence spillover.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
FACS Buffer
-
Fc Block (optional)
-
A panel of fluorochrome-conjugated primary antibodies
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare and wash the cells as described in Protocol 1.
-
Aliquoting: For a panel with 'n' colors, you will need 'n+1' tubes. One tube will be for the fully stained sample, and 'n' tubes will be for the FMO controls. Aliquot 100 µL of the cell suspension into each tube.
-
Fc Blocking (Optional): Add Fc Block to all tubes and incubate as described in Protocol 1.
-
Antibody Staining:
-
Fully Stained Sample: Add the complete cocktail of all 'n' antibodies to this tube.
-
FMO Controls: For each of the 'n' FMO tubes, add a cocktail of 'n-1' antibodies, omitting one antibody from the panel for each tube. For example, the "FMO-FITC" tube will contain all antibodies except the one conjugated to FITC.
-
-
Incubation, Washing, and Resuspension: Follow steps 5-7 from Protocol 1 for all tubes.
-
Data Acquisition: Analyze all samples on the flow cytometer. Use the FMO control for each channel to set the positive gate for that specific fluorochrome in the fully stained sample. The gate should be set just above the spread of the negative population in the corresponding FMO control.[4]
Protocol 3: Knockout (KO) Validation
Objective: To definitively confirm the specificity of an antibody for its target protein.
Materials:
-
Wild-type (WT) and knockout (KO) cell lines for the target protein (1 x 10^6 cells per sample)
-
FACS Buffer
-
Fc Block (optional)
-
Fluorochrome-conjugated primary antibody specific for the target protein
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and prepare single-cell suspensions of both WT and KO cell lines. Wash and resuspend the cells as described in Protocol 1.
-
Aliquoting: Aliquot 100 µL of the WT cell suspension into one tube and 100 µL of the KO cell suspension into another tube.
-
Fc Blocking (Optional): Add Fc Block to both tubes and incubate.
-
Antibody Staining: Add the optimal concentration of the primary antibody to both the WT and KO cell tubes.
-
Incubation, Washing, and Resuspension: Follow steps 5-7 from Protocol 1 for both tubes.
-
Data Acquisition: Analyze both samples on the flow cytometer. A specific antibody will show a strong positive signal in the WT cells and a negligible signal in the KO cells.[6][7]
Protocol 4: Competition Assay
Objective: To verify the specificity of a labeled antibody by competing for its binding with an unlabeled version of the same antibody or a known ligand.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
FACS Buffer
-
Fluorochrome-conjugated primary antibody
-
Unlabeled primary antibody (competitor) or a known ligand for the target receptor
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare and wash cells as described in Protocol 1.
-
Aliquoting: Prepare a series of tubes with 100 µL of the cell suspension in each.
-
Competition Incubation: To the series of tubes, add increasing concentrations of the unlabeled competitor antibody (e.g., 1x, 10x, 100x molar excess relative to the labeled antibody). Include a control tube with no competitor. Incubate for 30-60 minutes at 4°C.
-
Labeled Antibody Staining: Without washing, add a constant, pre-determined optimal concentration of the fluorochrome-conjugated primary antibody to all tubes.
-
Incubation, Washing, and Resuspension: Follow steps 5-7 from Protocol 1 for all tubes.
-
Data Acquisition: Analyze all samples on the flow cytometer. Specific binding will be demonstrated by a dose-dependent decrease in the fluorescence signal with increasing concentrations of the unlabeled competitor.[2][9] The data can be used to calculate the half-maximal inhibitory concentration (IC50).
Conclusion
The validation of cell surface labeling specificity is a cornerstone of reliable cell analysis. Each control experiment offers distinct advantages and is suited for different experimental contexts. While isotype controls provide a basic assessment of non-specific binding, FMO controls are indispensable for accurate gating in multicolor flow cytometry.[4][5] For the most definitive validation of antibody specificity, knockout models are the gold standard.[6][8] Competition assays offer a robust method to confirm the specific interaction between a probe and its target. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently select and execute the most appropriate control experiments, thereby ensuring the accuracy and integrity of their cell surface labeling data.
References
- 1. Flow Cytometry Controls - Tips for Better Data | BD Biosciences [bdbiosciences.com]
- 2. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 3. biotech.ufl.edu [biotech.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Controls For Reproducible Flow Cytometry Measurements - ExpertCytometry [expertcytometry.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial Sulfo-NHS-Biotin Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with biotin is a cornerstone technique for a multitude of applications, from affinity purification to immunoassays. Sulfo-NHS-Biotin, a water-soluble and membrane-impermeable reagent, is a popular choice for targeting primary amines on proteins. With a variety of commercial kits available, selecting the optimal one can be a critical decision impacting experimental outcomes. This guide offers a side-by-side comparison of several commercial Sulfo-NHS-Biotin kits, supported by available data and detailed protocols to aid in your selection process.
Overview of Sulfo-NHS-Biotin Chemistry
Sulfo-NHS-Biotin reacts specifically and efficiently with primary amino groups (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond. The presence of the sulfonate group (-SO3-) on the N-hydroxysuccinimide (NHS) ester ring renders the molecule soluble in aqueous solutions and prevents it from crossing cell membranes, making it ideal for labeling cell surface proteins.
Caption: Reaction of Sulfo-NHS-Biotin with a primary amine.
Comparative Analysis of Commercial Kits
| Feature | Thermo Fisher Scientific (Pierce) | Cayman Chemical | Abcam | BroadPharm | APExBIO |
| Product Name | EZ-Link™ Sulfo-NHS-Biotin & Kits | Sulfo-NHS-Biotin | Sulfo-NHS-Biotin | MagicLink™ Sulfo-NHS-Biotin Kit | Sulfo-NHS-Biotin Kit |
| Purity | Standard and Premium Grades available | ≥90%[1] | >85%[2] | Not explicitly stated | Not explicitly stated |
| Spacer Arm Length | 13.5 Å (Standard), 22.4 Å (LC)[3][4] | Varies by product | 13.5 Å[2] | 13.5 Å[5] | 13.5 Å[6] |
| Format | Reagent, No-Weigh™ Vials, Complete Kits | Solid Reagent | Solid Reagent | Complete Kit (8 reactions)[5] | Complete Kit (10 reactions)[6] |
| Kit Components | Reagent, Buffers, Desalting Columns, HABA assay components (in kits)[7] | Reagent only | Reagent only | Reagent and necessary components[5] | Reagent, Desalting Columns, HABA assay components[6] |
| User Reviews | Generally positive, citing reliability and ease of use.[8] Some users desire smaller aliquot packaging.[8] | Fewer independent reviews available. | Fewer independent reviews available. | Fewer independent reviews available. | Fewer independent reviews available. |
Experimental Protocols
A generalized experimental workflow for protein biotinylation using a Sulfo-NHS-Biotin kit is outlined below. It is crucial to consult the specific manufacturer's protocol for detailed instructions and recommendations.
Caption: General experimental workflow for protein biotinylation.
Key Experimental Steps:
-
Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris, will compete with the target protein for the biotinylation reagent and must be removed by dialysis or buffer exchange.[9]
-
Reagent Preparation: Sulfo-NHS-Biotin is moisture-sensitive.[7] It is imperative to bring the reagent vial to room temperature before opening to prevent condensation. The reagent should be dissolved in an appropriate solvent (e.g., water or DMSO) immediately before use, as its NHS ester moiety readily hydrolyzes in aqueous solutions.[7]
-
Biotinylation Reaction: The molar ratio of Sulfo-NHS-Biotin to protein is a critical parameter that determines the degree of labeling. A 20- to 50-fold molar excess is often recommended for antibodies.[10] The optimal ratio should be determined empirically for each specific protein and application.
-
Incubation: The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[7]
-
Purification: After incubation, it is essential to remove the unreacted and hydrolyzed biotin reagent to prevent interference in downstream applications. This is commonly achieved using desalting columns or dialysis.[7]
-
Quantification: The degree of biotinylation can be determined using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11] This colorimetric assay is based on the displacement of HABA from avidin by biotin, resulting in a decrease in absorbance at 500 nm.[11]
Performance Considerations and Recommendations
-
Purity and Consistency: For applications requiring high reproducibility, such as in drug development and diagnostics, the purity and lot-to-lot consistency of the biotinylation reagent are paramount. Manufacturers that provide detailed certificates of analysis and have a strong reputation for quality control, such as Thermo Fisher Scientific's Pierce line, are often preferred.
-
Application-Specific Requirements: The choice of spacer arm length can be critical. Longer spacer arms (e.g., Sulfo-NHS-LC-Biotin) can reduce steric hindrance and improve the binding of the biotinylated protein to streptavidin.[12] For cell surface labeling, the membrane impermeability of Sulfo-NHS-Biotin is its key advantage.[4]
-
Convenience vs. Cost: Complete kits offer the convenience of having all necessary reagents and optimized protocols, which can be beneficial for those new to the technique or for ensuring consistency. However, purchasing the bulk reagent and preparing buffers and other components in-house can be more cost-effective for high-throughput applications.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. selectscience.net [selectscience.net]
- 5. Biotinylation | Thermo Fisher Scientific - AR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Biotinylation Kit (A329044) | Antibodies.com [antibodies.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. covachem.com [covachem.com]
Safety Operating Guide
Proper Disposal of Sulfo-NHS-Biotin Sodium Salt: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of Sulfo-NHS-Biotin sodium salt, a common reagent in bioconjugation, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound salt. This document provides comprehensive information on potential hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling solid Sulfo-NHS-Biotin or its solutions, appropriate PPE is mandatory. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][2]
-
Body Protection: A lab coat or other suitable protective clothing is required.[1][2][3]
Engineering Controls: Handle Sulfo-NHS-Biotin in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2][3]
Hazard Classification Summary
Based on available Safety Data Sheets, Sulfo-NHS-Biotin and its derivatives are classified with the following hazards. This information underscores the importance of proper handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][2] |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound salt is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash. [5][6]
-
Segregation:
-
Keep Sulfo-NHS-Biotin waste separate from other waste streams to avoid dangerous reactions.[7][8]
-
Do not mix with incompatible materials. While specific incompatibilities for Sulfo-NHS-Biotin are not always listed, a general best practice is to avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.
-
-
Waste Collection (Solid Waste):
-
Collect unused or expired solid Sulfo-NHS-Biotin in its original container if possible, ensuring the label is intact and legible.[9]
-
If the original container is not available, use a clearly labeled, sealed, and compatible container for solid chemical waste.
-
For spill cleanup, use absorbent materials and collect them in a designated container for hazardous waste.[5] Treat all spill cleanup materials as hazardous waste.
-
-
Waste Collection (Liquid Waste):
-
Collect all solutions containing Sulfo-NHS-Biotin in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8][10]
-
The label should clearly indicate the contents, including the name "this compound salt" and any solvents or buffers present.
-
Do not overfill waste containers; it is recommended to fill them to no more than 75-80% of their capacity.[10]
-
-
Storage of Waste:
-
Arranging for Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound salt.
Caption: Workflow for the safe disposal of this compound salt.
Empty Container Disposal
Empty containers that previously held Sulfo-NHS-Biotin must also be handled with care.
-
Acutely Hazardous Waste Consideration: If the substance is classified as acutely hazardous by your local regulations, containers must be triple-rinsed with a suitable solvent.[5][9] The rinsate must be collected and disposed of as hazardous waste.[5][9]
-
General Procedure: For non-acutely hazardous waste containers, empty them as thoroughly as possible.[5] Deface or remove the original label and dispose of the container in accordance with institutional policies, which may allow for disposal as regular trash after thorough cleaning.[5]
By adhering to these procedures, laboratory professionals can mitigate risks, ensure a safe working environment, and maintain regulatory compliance when handling and disposing of this compound salt. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.sangon.com [store.sangon.com]
- 3. targetmol.com [targetmol.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. vumc.org [vumc.org]
- 6. carlroth.com [carlroth.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 11. ptb.de [ptb.de]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Sulfo-NHS-Biotin Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfo-NHS-Biotin sodium, a water-soluble and amine-reactive biotinylation reagent. Adherence to these procedural steps is critical for personal safety and the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling. It can be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents skin contact, which can be harmful and cause irritation.[1][2] |
| Body Protection | Laboratory coat or other suitable protective clothing. | Minimizes skin exposure to spills or dust.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is unavoidable, a self-contained breathing apparatus may be necessary. | Prevents inhalation of harmful dust particles that can cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and maintain the reagent's integrity. The following workflow outlines the key steps for safe handling and use.
Caption: Safe handling workflow for this compound.
Detailed Experimental Protocol for Biotinylating Cell Surface Proteins
This protocol is a general guideline and may require optimization for specific applications.[4][5]
-
Cell Preparation: Wash cells three times with ice-cold phosphate-buffered saline (PBS), pH 8.0, to remove any contaminating proteins from the culture medium.[4][5]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[4][5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin. For example, dissolve 2.2 mg of the reagent in 500 µL of ultrapure water.[6][7] It is important to note that Sulfo-NHS-Biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[4][6][7][8] The vial should be equilibrated to room temperature before opening to prevent condensation.[4][6][7][8] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[4][6][8]
-
Biotinylation Reaction: Add the freshly prepared Sulfo-NHS-Biotin solution to the cell suspension. A common starting point is to add approximately 80 µL of a 10 mM solution per milliliter of the reaction volume.[4][5]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[4][5] To reduce active internalization of the reagent, the incubation can be performed at 4°C.[7]
-
Quenching and Washing: To stop the reaction and remove non-reacted biotinylation reagent, wash the cells three times with ice-cold PBS, pH 8.0.[4][5] An initial wash with a buffer containing primary amines, such as 25-50 mM Tris, can be used to quench any remaining reactive Sulfo-NHS-Biotin.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused Reagent: Unused or expired this compound should be disposed of as chemical waste.[1] It should be collected in a suitable, closed container and handled by a licensed professional waste disposal service.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered contaminated. These items must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.
-
Spills: In the event of a spill, remove all sources of ignition.[1] Wear appropriate PPE and use an absorbent material to clean up the spill. The collected material should be placed in a sealed container for disposal as hazardous waste.[1] Ensure the area is well-ventilated during cleanup.[1]
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the quality of their scientific outcomes. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[1][2][3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.sangon.com [store.sangon.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. store.sangon.com [store.sangon.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
